molecular formula C10H14N2O2 B1371484 Ethyl 3-amino-3-(pyridin-4-yl)propanoate CAS No. 77742-28-0

Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Cat. No.: B1371484
CAS No.: 77742-28-0
M. Wt: 194.23 g/mol
InChI Key: SXUSVQSWWDQQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-(pyridin-4-yl)propanoate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-pyridin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-9(11)8-3-5-12-6-4-8/h3-6,9H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUSVQSWWDQQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634255
Record name Ethyl 3-amino-3-(pyridin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77742-28-0
Record name Ethyl 3-amino-3-(pyridin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Classification:


-Amino Acid Derivative / Heterocyclic Building Block
Primary Application:  Peptidomimetic Drug Design & Fragment-Based Lead Discovery[1]

Abstract

This technical guide profiles Ethyl 3-amino-3-(pyridin-4-yl)propanoate , a critical scaffold in medicinal chemistry.[1] Unlike standard


-amino acids, this 

-amino acid derivative introduces specific conformational flexibility and protease resistance into peptide backbones.[1] Its pyridine moiety serves as a versatile pharmacophore, capable of

-stacking interactions and pH-dependent hydrogen bonding, making it highly relevant in the development of integrin antagonists, kinase inhibitors, and GPCR ligands.[1]

Part 1: Physicochemical Profile[1][2]

The molecular weight of a compound is not merely a mass value; in drug discovery, it is a stoichiometric determinant for synthesis and a governing factor in Lipinski’s Rule of 5 for oral bioavailability.[1]

Core Data Table[1][3]
PropertyValueTechnical Context
Molecular Weight (Free Base) 194.23 g/mol Used for molarity calculations in biological assays.[1]
Molecular Weight (2HCl Salt) 267.15 g/mol Critical: Most commercial forms are dihydrochlorides.[1] Weighing errors occur if this distinction is ignored.
Molecular Formula

-
CAS Number (Free Base) 77742-28-0Primary identifier.[1][2]
CAS Number (Acid Precursor) 5344-38-73-amino-3-(pyridin-4-yl)propanoic acid.[1]
LogP (Predicted) ~0.1 to 0.6Indicates moderate hydrophilicity; suitable for fragment-based screening.[1]
pKa (Pyridine N) ~5.2Protonated at physiological pH in acidic compartments (lysosomes).[1]
pKa (Primary Amine) ~8.8Predominantly protonated at physiological pH (7.4).[1]
Structural Logic & Solubility

The molecule consists of three distinct domains:

  • Ethyl Ester: A protecting group that enhances lipophilicity for cell permeability (prodrug potential) or serves as a synthetic handle.[1]

  • 
    -Amino Backbone:  Provides an extra methylene (
    
    
    
    ) spacer compared to
    
    
    -amino acids, increasing rotational degrees of freedom and resistance to aminopeptidases.[1]
  • Pyridin-4-yl Side Chain: A basic heterocycle that acts as a bioisostere for Phenylalanine (hydrophobic/stacking) or Histidine/Arginine (cationic interactions depending on pH).[1]

Part 2: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesis of this compound dihydrochloride from its acid precursor.

Rationale: Direct esterification using thionyl chloride (


) is preferred over Fischer esterification (acid catalysis) because the generation of HCl in situ drives the reaction to completion and traps the amine as a salt, preventing side reactions like polymerization.[1]
Workflow Diagram (DOT)

SynthesisWorkflow cluster_validation Self-Validation Checkpoints Start Precursor: 3-amino-3-(pyridin-4-yl) propanoic acid Reaction Reaction: Reflux (2-4 hrs) Gas Evolution (SO2, HCl) Start->Reaction Suspend in EtOH Reagent Reagent Activation: SOCl2 + EtOH (0°C -> Exothermic) Reagent->Reaction Dropwise Addition Intermediate Intermediate: Acyl Chloride Formation Product Product: Ethyl Ester . 2HCl (White Solid) Intermediate->Product Solvent Evaporation Reaction->Intermediate Transient Check1 Visual: Dissolution of Solid Reaction->Check1 Check2 Monitor: Cessation of Gas Reaction->Check2

Caption: Synthesis workflow via acyl chloride activation. Note the critical validation step of gas evolution cessation.

Step-by-Step Protocol
  • Preparation (Anhydrous Conditions):

    • Chill 50 mL of anhydrous ethanol to 0°C in a round-bottom flask under an inert atmosphere (

      
       or Ar).
      
    • Why:

      
       reacts violently with water.[1] Low temperature controls the exothermic formation of the reactive reagent.[1]
      
  • Activation:

    • Slowly add Thionyl Chloride (

      
      , 3.0 equivalents) dropwise.[1]
      
    • Observation: The solution will fume (HCl gas) and warm up.[1] This generates ethanolic HCl and the reactive acylating species.[1]

  • Addition:

    • Add 3-amino-3-(pyridin-4-yl)propanoic acid (1.0 equivalent) to the solution.

    • Note: The zwitterionic amino acid is likely insoluble initially.[1]

  • Reaction (The "Self-Validating" Phase):

    • Heat the mixture to reflux (approx. 80°C).

    • Validation Signal: The suspension should clear to a homogeneous solution as the ester forms (esters are more soluble in organic solvents than zwitterions).[1]

    • Validation Signal: Evolution of

      
       gas indicates the reaction is proceeding.[1]
      
  • Isolation:

    • Once TLC indicates consumption of starting material (approx. 3-6 hours), concentrate the solution in vacuo.[1]

    • Co-evaporate with toluene or diethyl ether to remove traces of water and HCl.[1]

    • Result: The product isolates as the dihydrochloride salt (hygroscopic solid).[1]

Part 3: Medicinal Chemistry Applications[3][5]

This molecule is rarely a final drug; it is a pharmacophore scaffold .[1]

Integrin Antagonism (RGD Mimetics)

The


-amino acid backbone mimics the aspartic acid residue in the RGD (Arg-Gly-Asp) sequence recognized by integrins.[1]
  • Mechanism: The pyridine nitrogen can accept a proton to mimic the Arginine guanidinium group, or act as a neutral spacer.[1]

  • Utility: Synthesis of

    
     antagonists for cancer metastasis prevention.[1]
    
Factor Xa Inhibition

In anticoagulant research, the pyridine ring serves as a P1 or P4 pocket binder.[1] The rigidity of the pyridine ring (compared to an aliphatic chain) reduces the entropic penalty upon binding to the enzyme active site.[1]

Structure-Activity Relationship (SAR) Logic[1]

SAR_Logic Center This compound Pyridine Pyridine Ring (C4) - H-Bond Acceptor (N) - Pi-Stacking (Aromatic) - Target: Kinase Hinge / S1 Pocket Center->Pyridine BetaAmino Beta-Amino Backbone - Protease Stability - Rotational Freedom (sp3) - Target: Peptide Backbone Mimicry Center->BetaAmino Ester Ethyl Ester - Lipophilicity (LogP) - Prodrug Masking - Synthetic Handle Center->Ester

Caption: Pharmacophore dissection showing the functional role of each molecular domain in drug design.

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized molecule must be verified using NMR.[1]

Expected


H NMR Data (DMSO-

, HCl salt):
  • 
     8.8-8.9 ppm (2H, d):  Pyridine protons adjacent to Nitrogen (deshielded by ring current and positive charge).[1]
    
  • 
     7.8-8.0 ppm (2H, d):  Pyridine protons adjacent to the alkyl attachment.[1]
    
  • 
     4.8-5.0 ppm (1H, m):  The chiral 
    
    
    
    -proton (
    
    
    ).[1]
  • 
     4.1 ppm (2H, q):  Ethyl ester 
    
    
    
    .[1]
  • 
     3.0-3.3 ppm (2H, m):  The 
    
    
    
    -protons (
    
    
    ).[1]
  • 
     1.1 ppm (3H, t):  Ethyl ester 
    
    
    
    .[1]

Mass Spectrometry:

  • ESI (+): m/z 195.1

    
    .[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23448234, this compound.[1] Retrieved from [Link][1][3][2]

  • Rodionov, V. M. (1926).[1] "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for beta-amino acid synthesis).[1]
    

Sources

"Ethyl 3-amino-3-(pyridin-4-yl)propanoate" synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-amino-3-(pyridin-4-yl)propanoate Document Type: Technical Guide & Protocol Version: 2.0 (Scientific Reference)

Executive Summary

This compound (CAS: 77742-28-0) is a specialized


-amino acid derivative featuring a pyridine ring at the 

-position. Unlike common

-amino acids, this scaffold provides unique conformational rigidity and proteolytic stability, making it a critical building block in the synthesis of peptidomimetics, integrin inhibitors, and CNS-active small molecules.

Critical Advisory: Researchers frequently confuse this molecule with its constitutional isomer, Ethyl 3-(pyridin-4-ylamino)propanoate. This guide explicitly differentiates these structures to prevent costly synthetic missteps.

Chemical Identity & Synonyms

The following table consolidates the verified identifiers for the target molecule.

Identifier Value
Common Name This compound
Systematic Name Ethyl

-amino-4-pyridinepropionate
CAS Number 77742-28-0
Molecular Formula

Molecular Weight 194.23 g/mol
SMILES CCOC(=O)CC(N)c1ccncc1
InChI Key SXUSVQSWWDQQHB-UHFFFAOYSA-N
Key Synonyms 3-Amino-3-(4-pyridyl)propionic acid ethyl ester;

-(4-Pyridyl)-

-alanine ethyl ester

Structural Analysis & The "Isomer Trap"

In drug discovery workflows, ambiguity in nomenclature often leads to the purchase or synthesis of the wrong isomer. The diagram below visualizes the structural divergence between the target


-amino ester and its common N-substituted isomer.

IsomerDistinction cluster_target TARGET MOLECULE (Beta-Amino Acid Derivative) cluster_trap COMMON FALSE POSITIVE (N-Substituted Beta-Alanine) Target This compound CAS: 77742-28-0 Structure: Pyridine and Amine on Beta-Carbon Distinction CRITICAL DIFFERENCE C-N Bond Location Target->Distinction C-C Bond to Pyridine Trap Ethyl 3-(pyridin-4-ylamino)propanoate CAS: 1292616-09-1 Structure: Amine links Pyridine to Chain Trap->Distinction N-C Bond to Pyridine

Figure 1: Structural differentiation between the target


-amino ester (left) and the N-linked isomer (right).

Synthesis & Methodology

The most robust route to this compound involves a two-stage workflow: the Rodionov Reaction to generate the free acid, followed by Thionyl Chloride-mediated esterification .

Stage 1: The Rodionov Condensation (Acid Synthesis)

This reaction generates the C-C and C-N bonds simultaneously in a "one-pot" fashion.

  • Reagents: Isonicotinaldehyde (Pyridine-4-carboxaldehyde), Malonic acid, Ammonium acetate.

  • Solvent: Ethanol (absolute).[1][2]

  • Mechanism: Aldol condensation followed by Michael addition of ammonia and subsequent decarboxylation.

Stage 2: Esterification

Direct Fischer esterification is slow for


-amino acids due to zwitterion formation. Activation with 

is required.
Detailed Protocol

Step 1: Synthesis of 3-amino-3-(pyridin-4-yl)propanoic acid

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Charge: Add Isonicotinaldehyde (10.7 g, 100 mmol), Malonic acid (10.4 g, 100 mmol), and Ammonium acetate (15.4 g, 200 mmol) to 150 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. The solution will turn amber as the reaction progresses.
    
  • Isolation: Cool the mixture to

    
    . The crude amino acid often precipitates. If not, reduce volume by 50% in vacuo and chill. Filter the solid and wash with cold ethanol/ether (1:1).
    
  • Drying: Dry the white solid under vacuum. Yield is typically 55–65%.

Step 2: Conversion to Ethyl Ester (HCl Salt)

  • Activation: In a fume hood, chill 100 mL of absolute ethanol to

    
     in a 2-neck flask.
    
  • Addition: Dropwise add Thionyl Chloride (

    
    , 1.5 eq) over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Coupling: Add the dried amino acid (from Step 1) to the solution.

  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Workup: Concentrate the solvent in vacuo to dryness.

  • Purification: Triturate the resulting gum with diethyl ether to induce crystallization of the dihydrochloride salt.

SynthesisWorkflow Start Isonicotinaldehyde + Malonic Acid + NH4OAc Rodionov Rodionov Reaction (Reflux EtOH, 8h) Start->Rodionov Intermed 3-Amino-3-(pyridin-4-yl) propanoic acid Rodionov->Intermed Esterification Ethanol + SOCl2 (Reflux, 4h) Intermed->Esterification Product Ethyl 3-amino-3-(pyridin-4-yl) propanoate (HCl Salt) Esterification->Product

Figure 2: Synthetic pathway via Rodionov condensation and acid-catalyzed esterification.

Physical & Chemical Properties

PropertyValueNotes
Appearance White to off-white crystalline solidTypically isolated as HCl or 2HCl salt.
Melting Point 175–180 °C (dec)For the hydrochloride salt.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Ether).
pKa (Calc) ~8.2 (Amine), ~3.5 (Pyridine)Pyridine nitrogen is less basic than the primary amine.
Stability HygroscopicStore under Nitrogen/Argon at -20°C.

Applications in Drug Discovery

  • Peptidomimetics: The

    
    -amino acid scaffold introduces a specific "kink" in peptide backbones, disrupting natural helix formation and increasing resistance to enzymatic degradation (proteolysis).
    
  • Integrin Antagonists:

    
    -aryl- 
    
    
    
    -amino acid motifs are pharmacophores in RGD (Arg-Gly-Asp) mimetics, used to target integrin receptors (
    
    
    ) for anti-angiogenic therapy.
  • Chiral Resolution: The racemic ester can be enzymatically resolved (using Lipase B from Candida antarctica) to yield enantiopure (R)- or (S)- isomers, which are essential for stereospecific drug binding.

References

  • Rodionov Reaction Mechanism: Rodionow, W. M. (1926). "Über die Synthese von -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2952-2958.
  • Synthesis of Pyridine-beta-amino acids: Kotha, S., & Goyal, D. (2004). "Synthesis of unusual

    
    -amino acids." Accounts of Chemical Research. 
    
  • Chemical Identity Verification: PubChem CID 23448234. "this compound."[3] National Library of Medicine.

  • Isomer Distinction (Dabigatran Intermediates): Hauel, N. H., et al. (2002). "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry, 45(9), 1757-1766.

Sources

Technical Guide: Solubility Profiling of Ethyl 3-amino-3-(pyridin-4-yl)propanoate

[1][2][3][4]

Executive Summary & Physicochemical Identity

This compound (CAS: 77742-28-0) is a bifunctional heteroaromatic building block used frequently in the synthesis of peptidomimetics and integrin antagonists.[1][2][3][4] Its solubility behavior is dictated by the interplay between its lipophilic ethyl ester tail and two ionizable basic centers: the pyridine nitrogen and the

134

Understanding the ionization state is critical for solubility manipulation.[1][3][4] Unlike simple organic neutrals, this compound exhibits a pH-dependent solubility profile characteristic of a di-basic system.[1][2][3][4]

Core Physicochemical Attributes
PropertyValue (Approx.)Implication for Solubility
Molecular Formula

Moderate molecular weight (194.23 g/mol ) favors good solvent permeability.[1][2][3]
LogP (Predicted) 0.8 – 1.1Moderately lipophilic in neutral form; soluble in polar organics.[1][2][3]
pKa 1 (Pyridine) ~5.3Protonates at acidic pH (forms pyridinium).[1][2][3]
pKa 2 (

-Amine)
~9.1Protonates at neutral/mildly basic pH (forms ammonium).[1][2][3][4]
Physical State Solid / Viscous OilOften isolated as a dihydrochloride salt (solid) or free base (oil/low-melting solid).[1][2][3][4]

Solubility Profile Analysis

Solvent Compatibility Matrix

The following data represents the expected solubility behavior of the free base form at 25°C.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Excellent dipole-dipole interactions; preferred for stock solutions.[1][2][4]
Polar Protic Methanol, EthanolHigh (>50 mg/mL)H-bonding with amine/ester groups facilitates dissolution.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformGood (>30 mg/mL)Good solvation of the lipophilic ethyl/pyridine core.[1][2]
Esters/Ethers Ethyl Acetate, THFModerate (10-30 mg/mL)Standard extraction solvents; solubility drops significantly for salt forms.[1][2][3]
Non-Polar Hexane, Heptane, TolueneLow (<1 mg/mL)The polar amine/pyridine functionalities resist solvation in non-polar media.[1][2]
Aqueous Water, PBSpH Dependent Highly soluble as a salt (pH < 9); sparingly soluble as free base (pH > 10).[1][2]
The pH-Solubility Relationship (The "Solubility Switch")

The critical operational parameter for this molecule is pH.[1][2][3][4] The compound exists in three distinct ionization states, each with a unique solubility footprint.[1][2][3][4]

  • pH < 5 (Dicationic State): Both the pyridine ring and the

    
    -amine are protonated.[1][2][3][4]
    
    • Solubility: Highly water-soluble; insoluble in organics (EtOAc, DCM).[1][2][3][4]

  • pH 5.5 – 8.5 (Monocationic State): The pyridine is neutral, but the

    
    -amine remains protonated (
    
    
    ).[1][2][3][4]
    • Solubility: Still water-soluble due to the charge.[1][2][3][4] Crucial Note: Attempts to extract the compound into organic solvents at neutral pH will likely fail, resulting in low recovery.[1][2][3][4]

  • pH > 10 (Neutral Free Base): Both centers are deprotonated.[1][2][3][4]

    • Solubility: Low water solubility; high solubility in organic solvents (DCM, EtOAc).[1][2][3][4] This is the target window for liquid-liquid extraction (workup).

Experimental Protocols

These protocols are designed to generate self-validating data for internal dossiers or process development.[1][2][3][4]

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this to determine the exact saturation point in a specific solvent.[1][2][3][4]

Reagents: HPLC-grade solvent, this compound (solid).[1][2][3][4]

  • Preparation: Place 50 mg of the compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition. If the solid dissolves, record volume.[1][2][3][4][5] If not, place on an orbital shaker at 25°C for 24 hours.

  • Filtration: If solid remains, filter the supernatant using a 0.22 µm PTFE syringe filter.[1][3][4]

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

    • Validation Check: The remaining solid must be analyzed (XRPD/DSC) to ensure no polymorph conversion or solvate formation occurred during shaking.[1][2][3][4]

Protocol B: pH-Dependent Partition Coefficient (LogD) Profiling

Use this to optimize extraction efficiency.[1][2][3][4]

Reagents: Octanol, Phosphate Buffers (pH 2.0, 7.4, 10.0).[1][2][3][4]

  • Phase Saturation: Pre-saturate Octanol with the respective buffer, and buffer with Octanol, for 24 hours.

  • Dissolution: Dissolve 10 mg of compound in 5 mL of pre-saturated buffer.

  • Partitioning: Add 5 mL of pre-saturated Octanol. Vortex vigorously for 5 minutes.[1][3][4]

  • Separation: Centrifuge at 3000 rpm for 10 minutes to break the emulsion.

  • Analysis: Sample both phases. Dilute and analyze via HPLC.

  • Calculation:

    
    
    

Visualization of Solubility Logic

The following diagrams illustrate the ionization states and the workflow for solubility determination.

Diagram 1: pH-Dependent Ionization & Solubility States[1][2][3][4]

IonizationStatesDicationpH < 5Dication (+2)(Pyridine-H+, Amine-H+)High Water SolubilityMonocationpH 6 - 8Monocation (+1)(Pyridine, Amine-H+)Mod. Water SolubilityDication->MonocationAdd Base (NaOH)pKa ~ 5.3Monocation->DicationAdd Acid (HCl)NeutralpH > 10Neutral Free Base (0)(Pyridine, Amine)High Organic SolubilityMonocation->NeutralAdd Base (NaOH)pKa ~ 9.1Neutral->MonocationAdd Acid (HCl)

Caption: Ionization transitions dictating the switch between aqueous and organic solubility.

Diagram 2: Solubility Profiling Workflow

SolubilityWorkflowcluster_OrganicOrganic Screeningcluster_AqueousAqueous pH ProfilingStartStart: Solid SampleSolventSelectSelect Solvent System(Aq. Buffer vs. Organic)Start->SolventSelectStep1Add Solvent (100 µL increments)SolventSelect->Step1OrganicPrepBufferPrepare Buffers (pH 2-12)SolventSelect->PrepBufferAqueousCheck1Dissolved?Step1->Check1RecordRecord Solubility (Kinetic)Check1->RecordYesShakeShake 24h (Thermodynamic)Check1->ShakeNoFilterFilter & HPLCShake->FilterAddCmpdAdd Excess CompoundPrepBuffer->AddCmpdEquilibrateEquilibrate 24hAddCmpd->EquilibrateCheckpHMeasure Final pH(Shift Check)Equilibrate->CheckpHCheckpH->Filter

Caption: Step-by-step decision tree for determining kinetic and thermodynamic solubility.[1][2][3][4]

Process Implications & Purification Strategy

Workup Optimization

Based on the pKa differential, the most efficient purification involves an "Acid-Base Swing" extraction:

  • Dissolution: Dissolve crude reaction mixture in dilute HCl (pH 2). Impurities that are non-basic organics can be extracted into DCM (discard organic layer).[1][2][3][4]

  • Basification: Adjust aqueous layer pH to >10 using NaOH or

    
    .[1][3][4]
    
  • Extraction: Extract the now-neutral product into Ethyl Acetate or DCM.

  • Drying: Dry organic layer over

    
     (avoid 
    
    
    if the amine is sensitive, though generally safe).[1][2][3][4]
Crystallization[1][3][4][5][6]
  • Solvent: Ethyl Acetate or Isopropyl Alcohol (IPA).[1][2][3][4]

  • Anti-solvent: Heptane or Hexane.[1][3][4]

  • Method: Dissolve in minimal hot EtOAc. Slowly add Heptane until turbidity persists. Cool gradually to 4°C.

References

  • PubChem. this compound (Compound). National Library of Medicine.[1][3][4] Available at: [Link][1][2][3]

  • ChemSrc. Physicochemical Properties of Pyridine-Propanoate Derivatives. Available at: [Link][1][2][3]

  • Organic Syntheses. General Procedures for Beta-Amino Acid Ester Purification. Org. Synth. 2005, 82, 134.[1][2][3][4] Available at: [Link][1][2][3]

An In-depth Technical Guide to the Safe Handling of Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

Ethyl 3-amino-3-(pyridin-4-yl)propanoate is a heterocyclic compound incorporating a pyridine ring, an amino group, and an ethyl ester functionality. Such structures are common scaffolds in medicinal chemistry and drug discovery, often serving as intermediates in the synthesis of more complex bioactive molecules. The presence of the basic pyridine nitrogen and the primary amino group, along with the ester, dictates its chemical reactivity, potential biological activity, and toxicological profile. The guidance herein is predicated on the known properties of related molecules, such as Ethyl 3-(pyridin-2-ylamino)propanoate and other amino-pyridine derivatives.

Predicted Hazard Identification and Toxicological Profile

While specific toxicological data for this compound has not been thoroughly investigated, an analysis of its functional groups allows for a reasoned prediction of its potential hazards.[1]

  • Skin and Eye Irritation: Many amino-pyridine derivatives are known to be irritants. Direct contact with the skin may cause redness and irritation.[2][3] Serious eye irritation is also a significant risk upon contact.[2][3]

  • Respiratory Tract Irritation: If the compound is in powdered or aerosolized form, inhalation may lead to irritation of the respiratory tract.[2]

  • Carcinogenicity and Mutagenicity: Based on available data for similar compounds, there is no current classification of this substance as a carcinogen by IARC, NTP, or OSHA.[1] However, a comprehensive toxicological investigation is lacking.[1]

GHS Hazard Classification (Predicted):

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Chemical and Physical Properties

The physical properties of this compound are not extensively documented. However, data from its isomers and related compounds provide a likely profile.

PropertyPredicted Value/InformationSource (Analogous Compounds)
Molecular Formula C10H14N2O2[4]
Molecular Weight 194.23 g/mol [5][6]
Appearance Likely a solid (white to off-white)[7]
Storage Temperature 2-8°C, under an inert atmosphere[2][6]

Safe Handling and Storage Protocols

Given the predicted hazards, a cautious and systematic approach to handling and storage is paramount. The primary goal is to prevent all routes of exposure: inhalation, ingestion, and skin/eye contact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye and Face Protection: Use chemical safety glasses with side-shields conforming to EN166, or a face shield for greater protection.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the material.[2]

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn. For larger quantities or in case of potential splashing, a full chemical suit may be necessary.[2]

  • Respiratory Protection: All handling of the solid material should be done in a certified chemical fume hood to avoid dust formation and inhalation.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (P95 or P100) should be used.[2]

Engineering Controls
  • Ventilation: Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize exposure to dust and vapors.[1][2]

  • Eye Wash Stations and Safety Showers: These should be readily accessible in any area where the compound is handled.[8]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Storage at refrigerated temperatures (2-8°C) is recommended.[2][6]

  • Inert Atmosphere: For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[2]

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_container Tightly Sealed Container storage_conditions Cool, Dry, Ventilated Area (2-8°C) storage_container->storage_conditions inert_gas Inert Atmosphere (Nitrogen/Argon) storage_conditions->inert_gas ppe Required PPE: - Safety Glasses/Face Shield - Nitrile Gloves - Lab Coat engineering Engineering Controls: - Chemical Fume Hood ppe->engineering hygiene Personal Hygiene: - Wash hands after handling - No eating/drinking in lab engineering->hygiene

Caption: Core principles for safe storage and handling.

Accidental Release and Emergency Procedures

A clear and practiced emergency plan is critical.

Spills
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spread of the material. Do not allow it to enter drains or waterways.[1][9]

  • Clean-up: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal without creating dust.[1] Use a damp cloth to wipe the area after the bulk material has been removed. Avoid dry sweeping which can generate dust.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

G cluster_spill Spill Response Workflow cluster_exposure First Aid for Exposure spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Prevent spread) ppe->contain cleanup Clean Up Spill (Avoid dust) contain->cleanup dispose Dispose of Waste cleanup->dispose exposure Exposure Event inhalation Inhalation: Move to fresh air exposure->inhalation skin Skin Contact: Wash with soap & water exposure->skin eye Eye Contact: Flush with water (15 min) exposure->eye ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion medical Seek Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

Caption: Emergency response workflows for spills and personnel exposure.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[1][10]

  • Specific Hazards: The thermal decomposition products are not fully known but may include toxic fumes of carbon and nitrogen oxides.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][10]

Disposal Considerations

All waste material should be treated as hazardous. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or sewers.[1][9]

Conclusion

While a dedicated MSDS for this compound is not currently available, a robust safety protocol can be established by analyzing its chemical structure and the known hazards of similar compounds. Researchers and drug development professionals must adopt a proactive and cautious approach, emphasizing the use of appropriate engineering controls and personal protective equipment to mitigate the risks of skin, eye, and respiratory irritation. Adherence to the principles of good laboratory practice and the specific guidelines outlined in this document will help ensure a safe research environment.

References

  • Chemsrc. (2025-09-18). Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9. Chemsrc. [Link]

  • ANACHEMIA. (V. 2.2). ETHYL PROPIONATE (English) ANACHEMIA MSDS Canada/4 pages. Anachemia. [Link]

  • Pharmaffiliates. Ethyl 3-(pyridin-4-ylamino)propanoate. Pharmaffiliates. [Link]

  • Carl ROTH. Safety Data Sheet: Ethyl propionate. Carl ROTH. [Link]

  • KM Pharma Solution Private Limited. MSDS - Ethyl 3-(2-Pyridylamino)propionate. KM Pharma Solution Private Limited. [Link]

  • Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Angene Chemical. (2024-04-07). Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate. Angene Chemical. [Link]

  • ChemSynthesis. (2025-05-20). ethyl 3-(4-formyl-3-pyridinyl)propanoate. ChemSynthesis. [Link]

  • Fisher Scientific. (2015-01-14). SAFETY DATA SHEET - N,N''-Disuccinimidyl carbonate. Fisher Scientific. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023-02-28). Succinimide,7413E-1 - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

Sources

"Ethyl 3-amino-3-(pyridin-4-yl)propanoate" role as a pharmaceutical intermediate

[1]

Executive Summary

This compound (CAS: 77742-28-0) is a specialized

123


1

This intermediate is primarily utilized in the synthesis of peptidomimetics , integrin antagonists (RGD mimetics) , and small molecule enzyme inhibitors . Its 4-pyridyl moiety acts as a versatile bioisostere for basic amino acid side chains (e.g., Histidine, Arginine), providing a hydrogen bond acceptor site crucial for interaction with kinase hinge regions or aspartic acid residues in receptor active sites.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 77742-28-0
Molecular Formula

Molecular Weight 194.23 g/mol
Structure Type

-Aryl-

-Amino Acid Ester
Chirality Contains one stereocenter at C3 (Available as Racemic, (R)-, or (S)-)
pKa (Pyridine N) ~5.2 (Estimated)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water

Synthetic Pathways & Manufacturing[1][4]

The synthesis of this compound generally follows two primary strategies: the Rodionov Condensation for racemic bulk production and Enzymatic Resolution for high-purity chiral applications.[1]

Route A: Modified Rodionov Reaction (Racemic)

This is the most atom-economical route for generating the

1
  • Condensation: Isonicotinaldehyde + Malonic Acid +

    
    
    
    
    3-amino-3-(pyridin-4-yl)propanoic acid.[1]
    • Mechanism:[1][4][5][6] Knoevenagel condensation followed by in-situ Michael addition of ammonia and decarboxylation.[1]

  • Esterification: Acid + Ethanol

    
     this compound.[1]
    
Route B: Enantioselective Enzymatic Resolution

For pharmaceutical applications requiring high enantiomeric excess (

  • Acylation: Racemic Ester + Ethyl Acetate (solvent/donor)

    
    .[1]
    
  • Separation: The enzyme selectively acylates the (S)-amine, leaving the (R)-amine free (or vice versa depending on enzyme specificity).[1]

  • Purification: The free amine and the acylated amide are separated via acid-base extraction or chromatography.[1]

Synthesis Workflow Diagram

SynthesisRoutesAldehydeIsonicotinaldehydeBetaAcid3-Amino-3-(pyridin-4-yl)propanoic acidAldehyde->BetaAcidRodionov Condensation(EtOH, Reflux)MalonicMalonic Acid+ NH4OAcMalonic->BetaAcidRacemicEsterRacemic Ethyl Ester(CAS 77742-28-0)BetaAcid->RacemicEsterEsterification(EtOH, SOCl2)EnzymeLipase Resolution(CAL-B)RacemicEster->EnzymeKinetic ResolutionS_Isomer(S)-Enantiomer(High Purity)Enzyme->S_IsomerUnreacted AmineR_Amide(R)-Acetamide(Byproduct/Recycle)Enzyme->R_AmideAcylated Product

Figure 1: Comparative synthetic routes showing the transition from bulk racemic synthesis to enantiopure isolation.[1]

Pharmaceutical Applications

Peptidomimetics & Foldamers

Incorporating this intermediate into peptide chains creates


-peptides1
  • Mechanism: The extra carbon atom in the backbone alters the dihedral angles, allowing the formation of stable secondary structures (helices, sheets) that are unrecognizable to endogenous proteases.

  • Utility: Increases the half-life (

    
    ) of peptide drugs in plasma.[1]
    
Integrin Antagonists (RGD Mimetics)

The 4-pyridyl group serves as a basic pharmacophore.[1]

  • Target: Integrins (e.g.,

    
    , 
    
    
    ) recognize the Arg-Gly-Asp (RGD) sequence.[1]
  • Substitution: The 3-amino-3-(pyridin-4-yl)propanoate moiety mimics the Arginine residue.[1] The pyridine nitrogen provides a specific H-bond acceptor/donor profile at physiological pH, often improving oral bioavailability compared to the highly basic guanidine group of arginine.

Structure-Activity Relationship (SAR) in Kinase Inhibitors

This compound is a regioisomer of the intermediate used in Dabigatran (which uses the 2-pyridyl isomer).[1]

  • Research Application: In SAR studies for Factor Xa or Thrombin inhibitors, the 4-pyridyl isomer is synthesized to probe the spatial requirements of the S1 specificity pocket.

  • Binding Mode: The pyridine nitrogen can interact with water networks or specific backbone carbonyls in the enzyme active site.

Analytical Quality Control

To ensure suitability for GMP manufacturing, the following analytical method is recommended for chiral purity determination.

Protocol: Chiral HPLC Method[1]
  • Column: Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Pyridine absorption).[1]

  • Temperature: 25°C.

  • Acceptance Criteria:

    • Enantiomeric Excess (

      
      ): 
      
      
      [1][4][5]
    • Chemical Purity:

      
      [1][4]
      

Handling & Safety Profile

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Hygroscopic. Store under inert atmosphere (

    
     or Ar) at 2-8°C.
    
  • Stability: The free base amine is sensitive to atmospheric

    
     (carbamate formation).[1] It is best stored as the hydrochloride or dihydrochloride salt for long-term stability.[1]
    
  • Incompatibility: Strong oxidizing agents, acid chlorides (unless acylation is intended).

References

  • Rodionov Reaction Mechanism: Rodionow, W. M. "Über die Aldehyd-Kondensation von Malonsäure und Ammoniak." Journal of the American Chemical Society, 1929.

  • Beta-Amino Acids in Drug Design: Steer, D. L., et al. "Beta-Amino acids: versatile peptidomimetics."[1] Current Medicinal Chemistry, 2002.

  • Enzymatic Resolution: Liljeblad, A., & Kanerva, L. T. "Biocatalysis as a profound tool in the preparation of highly enantiopure beta-amino acids."[1] Tetrahedron, 2006.

  • Integrin Inhibitors: Rechenmacher, F., et al. "Integrin antagonists: the small-molecule way."[1] Current Pharmaceutical Design, 2009.

  • Chemical Data: PubChem Compound Summary for CID 23448234, this compound.[1] [1]

"Ethyl 3-amino-3-(pyridin-4-yl)propanoate" potential biological activities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-amino-3-(pyridin-4-yl)propanoate: A Strategic Scaffold for Peptidomimetic & CNS Drug Design Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 1955560-68-5, generic connectivity) represents a high-value pharmacophore in modern medicinal chemistry. As a


-amino acid derivative featuring a pyridine heterocycle, it serves as a critical bioisostere for phenylalanine and histidine residues in peptidomimetic design.

This guide analyzes the compound not merely as a synthetic intermediate, but as a bioactive scaffold with significant potential in GABA-ergic modulation , integrin antagonism , and protease-resistant peptide engineering . We provide a structural rationale for its biological activities, validated synthetic protocols, and a roadmap for its application in lead optimization.

Part 1: Chemical Identity & Structural Pharmacophore

Structural Analysis

The molecule combines a flexible ethyl ester tail, a primary amine, and a rigid pyridine ring attached to the


-carbon. This architecture imparts unique physicochemical properties compared to standard 

-amino acids.
FeatureChemical FunctionBiological Implication

-Amino Backbone
Extended carbon chain (C3 vs C2)Increases rotational degrees of freedom; confers resistance to proteolytic degradation (DPP-IV, aminopeptidases).
Pyridin-4-yl Moiety Aromatic heterocycle (Basic N)Bioisostere for Phenyl (Phe) or Imidazole (His). The pyridine nitrogen (

) acts as a H-bond acceptor or metal chelator.
Ethyl Ester Carboxyl protectionLipophilic prodrug motif; enhances membrane permeability (LogP modulation) before intracellular hydrolysis.
Chiral Center (

-C)
StereogenicityEnantiomers (

) will exhibit distinct binding affinities for chiral biological targets (e.g., GABA receptors).
Pharmacophore Visualization

The following diagram illustrates the key interaction points of the scaffold within a theoretical receptor pocket.

Pharmacophore Substrate This compound Pyridine Pyridine Ring (π-π Stacking / H-Bond Acceptor) Substrate->Pyridine Side Chain Amine Primary Amine (Cationic Interaction / H-Bond Donor) Substrate->Amine N-Terminus Ester Ethyl Ester (Hydrophobic Pocket / Prodrug) Substrate->Ester C-Terminus Target_Integrin Integrin αvβ3 (RGD Mimetic) Pyridine->Target_Integrin Metal Coordination (Mg2+) Target_GABA GABA-B Receptor (Orthosteric Site) Amine->Target_GABA Salt Bridge (Glu/Asp) Ester->Target_GABA Hydrolysis required for activation

Figure 1: Pharmacophore mapping of the title compound against key biological targets. The pyridine nitrogen offers a distinct vector for hydrogen bonding compared to a phenyl ring.

Part 2: Potential Biological Activities

While the ethyl ester is often a synthetic precursor, the core 3-amino-3-(pyridin-4-yl)propanoic acid scaffold drives biological activity. The ester acts as a prodrug to improve bioavailability.

GABA-B Receptor Agonism (CNS Activity)

The structure is a direct analog of Baclofen (


-(4-chlorophenyl)-GABA).
  • Mechanism : The

    
    -amino acid backbone mimics the neurotransmitter GABA (
    
    
    
    -aminobutyric acid).
  • Differentiation : The replacement of the 4-chlorophenyl ring (Baclofen) with a 4-pyridyl ring alters the lipophilicity and introduces a proton-accepting site.

  • Hypothesis : The pyridine analog may exhibit altered blood-brain barrier (BBB) penetration and receptor subtype selectivity. The ester form facilitates entry into the CNS, where esterases release the active acid.

Integrin Antagonism ( / )

-Amino acids are privileged scaffolds for constructing RGD (Arg-Gly-Asp) mimetics .
  • Role : The compound serves as the central scaffold replacing the Gly-Asp dipeptide segment.

  • Binding Mode : The pyridine nitrogen can coordinate with the divalent cation (

    
     or 
    
    
    
    ) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin
    
    
    -subunit.
  • Application : Development of anti-angiogenic agents (cancer therapy) or anti-thrombotic agents.

Peptidomimetic Stability (Protease Inhibition)

Incorporating this scaffold into peptide chains creates "foldamers" or mixed


-peptides.
  • Activity : These modified peptides resist hydrolysis by serum proteases (e.g., DPP-IV, neprilysin).

  • Therapeutic Utility : Extending the half-life of peptide drugs (e.g., GLP-1 analogs for diabetes).

Part 3: Experimental Protocols

Synthesis of the Scaffold (Rodionov-Type Reaction)

Note: This protocol yields the free acid, which is subsequently esterified.

Reagents : Pyridine-4-carboxaldehyde, Malonic acid, Ammonium acetate, Ethanol. Workflow :

  • Condensation : Dissolve pyridine-4-carboxaldehyde (10 mmol) and malonic acid (10 mmol) in EtOH (20 mL).

  • Add Base : Add excess ammonium acetate (20 mmol).

  • Reflux : Heat to reflux for 6-8 hours. The reaction undergoes condensation, decarboxylation, and Michael addition of ammonia.

  • Isolation : Cool to room temperature. The

    
    -amino acid often precipitates. Filter and wash with cold EtOH.
    
  • Esterification : Suspend the acid in absolute ethanol. Add thionyl chloride (

    
    , 1.2 eq) dropwise at 0°C. Reflux for 2 hours.
    
  • Purification : Concentrate in vacuo. Recrystallize the hydrochloride salt from EtOH/Et2O.

In Vitro Plasma Stability Assay (Ester Hydrolysis)

To validate the prodrug concept, researchers must determine the half-life of the ethyl ester in plasma.

Materials : Pooled human plasma, PBS (pH 7.4), HPLC-UV/MS. Protocol :

  • Stock Prep : Dissolve this compound (10 mM) in DMSO.

  • Incubation : Spike plasma (1 mL) with stock solution to a final conc. of 10

    
    M. Incubate at 37°C.
    
  • Sampling : At

    
     min, remove 100 
    
    
    
    L aliquots.
  • Quenching : Add 200

    
    L cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge (10,000g, 5 min).
    
  • Analysis : Inject supernatant into HPLC. Monitor the disappearance of the Ester peak and appearance of the Acid peak.

Data Reporting Table :

Time (min) % Ester Remaining % Acid Formed
0 100 0
30 [Experimental Value] [Experimental Value]
60 [Experimental Value] [Experimental Value]

|


  | Calculated Half-life  | |
Derivatization Logic (Library Generation)

The following workflow describes how to utilize this scaffold to generate a library of potential integrin inhibitors.

Workflow Step1 Start: this compound Step2 Acylation (N-terminus) Reagent: R-COOH / EDC / HOBt Step1->Step2 Step3 Intermediate: N-Acyl Ester Step2->Step3 Step4 Hydrolysis (C-terminus) Reagent: LiOH / THF / H2O Step3->Step4 Step5 Final Product: N-Acyl Beta-Amino Acid (Ready for Biological Screening) Step4->Step5

Figure 2: Synthetic workflow for converting the scaffold into a focused library of N-acylated bioactive probes.

References

  • Lelais, G., & Seebach, D. (2004).

    
    -Amino Acids: The "New" Amino Acids in the Design of Peptidomimetics. Biopolymers, 76(3), 206–243. Link
    
  • Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of -amino acids. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis method for -aryl- -amino acids).
  • Kerr, D. I. B., & Ong, J. (1995). GABA-B receptors: from molecular biology to therapeutic indications. Medicinal Research Reviews, 15(4), 311-348. (Context for GABA analogs).
  • Weibel, N., et al. (2013). Design, Synthesis, and Biological Evaluation of Novel Integrin Antagonists. European Journal of Medicinal Chemistry. (Context for pyridine/aryl scaffolds in integrin inhibitors).

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a formal Application Note designed for professional researchers in medicinal chemistry. It details the synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate , a critical


-amino acid derivative used as a pharmacophore in peptidomimetics and drug design.

The protocol utilizes a robust, two-stage synthetic strategy: a modified Rodionov reaction to construct the carbon-nitrogen backbone, followed by thionyl chloride-mediated esterification .[1]

Abstract & Scientific Rationale


-Amino acids are essential building blocks in modern drug discovery, offering increased metabolic stability and unique secondary structural features compared to their 

-amino acid counterparts.[1][2][3] This compound (CAS: 77742-28-0) is a specific heteroaryl

-amino ester often employed to introduce basicity and hydrogen-bond accepting capabilities into peptide backbones.

While various routes exist (e.g., Michael addition of ammonia to cinnamates), this protocol focuses on the Rodionov Reaction .[1] This pathway is selected for its atom economy and operational simplicity, allowing the direct condensation of isonicotinaldehyde with malonic acid and ammonia equivalents, avoiding the need for pre-functionalized acrylate intermediates.[1]

Key Reaction Parameters
ParameterDescription
Target Molecule This compound
Primary Methodology Modified Rodionov Condensation

Acid-Catalyzed Esterification
Key Starting Material Isonicotinaldehyde (Pyridine-4-carboxaldehyde)
Critical Reagent Thionyl Chloride (SOCl

) for ester activation
Expected Yield 60–75% (Overall)

Safety & Hazard Assessment

WARNING: This protocol involves the use of corrosive and toxic reagents.[1] It must be performed in a certified chemical fume hood.[1]

  • Thionyl Chloride (SOCl

    
    ):  Reacts violently with water to release HCl and SO
    
    
    
    gases.[1] Causes severe skin burns and eye damage.[1]
  • Pyridine Derivatives: Potential neurotoxins and irritants.[1] Avoid inhalation of dust or vapors.[1]

  • Ammonium Acetate: Irritant; hygroscopic.[1]

PPE Requirements: Nitrile gloves (double-gloved recommended for SOCl


), lab coat, chemical splash goggles, and face shield during quenching steps.[1]

Synthetic Workflow Visualization

The following diagram outlines the critical path from starting materials to the isolated ester hydrochloride salt, which is the stable storage form.[1]

SynthesisPath cluster_0 Stage 1: Backbone Formation SM1 Isonicotinaldehyde INT Intermediate: 3-Amino-3-(pyridin-4-yl) propanoic acid SM1->INT Rodionov Condensation (EtOH, Reflux) SM2 Malonic Acid SM2->INT Rodionov Condensation (EtOH, Reflux) SM3 Ammonium Acetate SM3->INT Rodionov Condensation (EtOH, Reflux) PROD Product: Ethyl 3-amino-3-(pyridin-4-yl) propanoate (HCl Salt) INT->PROD Esterification (0°C to Reflux) REAG Ethanol / SOCl2 REAG->PROD Reagent Input

Figure 1: Two-stage synthetic pathway utilizing Rodionov condensation followed by esterification.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Amino-3-(pyridin-4-yl)propanoic Acid

This step constructs the C-C and C-N bonds in a pseudo-multicomponent reaction. The use of ammonium acetate serves as both the ammonia source and the buffer/catalyst for the Knoevenagel-type condensation and subsequent decarboxylation.[1]

Reagents:

  • Isonicotinaldehyde (10.7 g, 100 mmol)[1]

  • Malonic acid (10.4 g, 100 mmol)[1]

  • Ammonium acetate (15.4 g, 200 mmol)[1]

  • Ethanol (Absolute, 100 mL)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with isonicotinaldehyde and absolute ethanol. Stir until dissolved.

  • Addition: Add malonic acid and ammonium acetate to the solution. The reaction mixture may become slightly turbid.

  • Reflux: Heat the mixture to reflux (approx. 78–80 °C) with vigorous stirring. Maintain reflux for 6–8 hours.

    • Mechanism Note: The reaction proceeds via the formation of an imine, followed by addition of the malonic acid enol, and finally decarboxylation.[1] Evolution of CO

      
       gas will be observed.[1]
      
  • Crystallization: Allow the reaction mixture to cool to room temperature. The crude

    
    -amino acid often precipitates as a white or off-white solid.
    
  • Filtration: Filter the precipitate. Wash the filter cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted aldehyde and colored impurities.[1]

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight.

    • Checkpoint: Expected yield is 60–70%.[1] The solid is the zwitterionic free acid.[1]

Stage 2: Esterification to this compound

The carboxylic acid is converted to the ethyl ester using thionyl chloride.[4] This method generates anhydrous HCl in situ, driving the reaction and yielding the stable dihydrochloride salt.[1]

Reagents:

  • 3-Amino-3-(pyridin-4-yl)propanoic acid (from Stage 1)[5]

  • Thionyl Chloride (SOCl

    
    ) (2.0 equivalents)[1]
    
  • Ethanol (Absolute, anhydrous)[1][6]

Procedure:

  • Chill: Place a 2-neck RBF containing absolute ethanol (50 mL per 10 g of precursor) in an ice-water bath (0 °C).

  • Activation (Exothermic): Add thionyl chloride dropwise via an addition funnel over 30 minutes. Caution: This generates HCl gas and heat.[1] Ensure venting through a scrubber or trap.[1]

  • Addition: Remove the ice bath and add the solid 3-amino-3-(pyridin-4-yl)propanoic acid in portions.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours. The suspension should dissolve as the ester forms.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess ethanol and SOCl

      
      .
      
    • Co-evaporate with toluene (2x) to remove trace thionyl chloride.[1]

  • Isolation (Salt Form): The residue is typically the dihydrochloride salt.[1] Recrystallize from Ethanol/Ether to obtain a high-purity white crystalline solid.[1]

  • Optional (Free Base Generation): If the free base is strictly required:

    • Dissolve the salt in minimal water.

    • Neutralize with saturated aqueous NaHCO

      
       to pH 8.[1]
      
    • Extract immediately with Dichloromethane (DCM) (3x).[1]

    • Dry organics over Na

      
      SO
      
      
      
      and concentrate.[1] Note: The free base is less stable than the salt.[1]

Analytical Validation (QC)

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified.

TechniqueExpected Signature (HCl Salt)
1H NMR (DMSO-d6)

1.15 (t, 3H, CH

), 3.0-3.2 (m, 2H,

-CH

), 4.05 (q, 2H, O-CH

), 4.7 (t, 1H,

-CH), 8.0 (d, 2H, Py-H), 8.8 (d, 2H, Py-H), 9.0 (br s, NH

).[1]
HPLC Purity > 95% (UV detection at 254 nm).
Mass Spectrometry [M+H]

calc: 195.11; found: 195.[1]1.
Appearance White to off-white crystalline solid (Salt form).[1]

References

  • Rodionov, V. M. (1926).[1] "Über eine neue Synthese von

    
    -Aminosäuren" (On a new synthesis of 
    
    
    
    -amino acids). Berichte der deutschen chemischen Gesellschaft, 59, 2952.[1] [1]
  • Profft, E., & Becker, F. J. (1959).[1] "Synthese von

    
    -Pyridyl-
    
    
    
    -alaninen" (Synthesis of
    
    
    -pyridyl-
    
    
    -alanines). Journal für Praktische Chemie, 8(3-4), 199-207.[1] [1]
  • Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.[1] (Context on

    
    -amino acid utility). 
    
  • Rivera, N. R., et al. (2001).[1] "Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde." Synthetic Communications, 31(10), 1573–1579.[1] (Context on pyridine aldehyde handling). [1]

Sources

Application Note: High-Resolution TLC Visualization of Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Esters

Introduction

The analysis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate presents a unique chromatographic challenge due to its dual-basic nature. This molecule contains a heterocyclic pyridine ring (weak base, pKa


 5.[1][2]2) and a primary aliphatic amine (stronger base, pKa 

10).[1]

Standard Thin Layer Chromatography (TLC) on silica gel often results in "tailing" or "streaking."[1] This occurs because the basic amine moieties interact strongly with the acidic silanol (Si-OH) groups on the stationary phase, acting effectively as an ion-exchange resin rather than a partition medium.

This guide provides a validated, self-consistent protocol to overcome these interactions, ensuring sharp spots and accurate


 values.

Physicochemical Analysis & Visualization Logic

To design a robust method, we must first deconstruct the analyte's functional groups and their behavior on Silica Gel 60


.
Functional GroupChemical Behavior on SilicaVisualization Strategy
Pyridine Ring Aromatic; absorbs UV light.[1] Weakly interacts with silanols.UV Absorption (254 nm): Appears as a dark spot against the fluorescent green background.
Primary Amine Strong base; protonates on acidic silica.[1] Causes severe tailing/streaking.Ninhydrin Stain: Reacts to form "Ruhemann’s Purple."[1] Specific to primary amines.
Ethyl Ester Moderately polar; lipophilic handle.[1] Susceptible to hydrolysis in strong acid/base over time.Iodine: General stain (reversible).[1]
Mechanism of Tailing Suppression

To prevent the amine from binding to the silica, the mobile phase must contain a competing base . Triethylamine (TEA) or Ammonium Hydroxide (


) is added to the eluent. These bases preferentially bind to the surface silanol groups, "deactivating" the silica and allowing the target amine to migrate freely.

Method Development Workflow

The following diagram illustrates the decision logic for selecting the optimal mobile phase and visualization sequence.

TLC_Workflow Start Analyte: this compound Phase_Select Stationary Phase: Silica Gel 60 F254 Start->Phase_Select Solvent_Choice Select Mobile Phase Base System Phase_Select->Solvent_Choice Condition_A Condition A (Standard): 10% MeOH in DCM Solvent_Choice->Condition_A Condition_B Condition B (Optimized): 90:9:1 DCM:MeOH:NH4OH Solvent_Choice->Condition_B Eval Evaluate Spot Shape Condition_A->Eval Condition_B->Eval Result_Streak Result: Streaking/Tailing (Silanol Interaction) Eval->Result_Streak No Modifier Result_Sharp Result: Sharp, Round Spot (Silanol Blocked) Eval->Result_Sharp With Base Modifier Vis_UV 1. Non-Destructive: UV 254nm (Pyridine Detection) Result_Sharp->Vis_UV Vis_Nin 2. Destructive: Ninhydrin Stain (Primary Amine Confirmation) Vis_UV->Vis_Nin

Figure 1: Decision tree for mobile phase selection and visualization order. Note the critical requirement for a basic modifier to achieve sharp separation.

Validated Experimental Protocol

A. Materials Required[2][3][4][5][6][7][8]
  • Stationary Phase: Aluminum or glass-backed Silica Gel 60

    
     plates.[1]
    
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (28%

    
     in water) OR Triethylamine (TEA).[1]
    
  • Stain: Ninhydrin solution (0.3% in ethanol).[1]

  • Equipment: UV Lamp (254 nm), Heat gun or hot plate.[1]

B. Mobile Phase Preparation (The "90:9:1" Rule)

For polar amines containing pyridine, the following solvent system is the industry standard for starting optimization:

  • Measure: 90 mL Dichloromethane (DCM).[1]

  • Measure: 9 mL Methanol (MeOH).

  • Add: 1 mL Ammonium Hydroxide (

    
    ) or Triethylamine (TEA).
    
    • Note: If using TEA, the plate may need to be dried longer before staining to remove the background amine smell/reaction.

  • Mix: Shake vigorously in a separating funnel or capped flask.

  • Equilibrate: Pour into the TLC chamber and add a filter paper wick. Allow to stand for 10 minutes to saturate the chamber atmosphere.

C. Execution Steps
  • Sample Prep: Dissolve ~5 mg of the this compound in 1 mL of MeOH or DCM.

  • Spotting: Apply 1-2

    
    L of sample to the baseline (1 cm from bottom). Keep spot size < 2 mm.[1]
    
  • Elution: Run the plate until the solvent front reaches 1 cm from the top.[3]

  • Drying (CRITICAL): Dry the plate thoroughly with a stream of warm air. You must remove all traces of the mobile phase base (NH3/TEA) before staining, or the entire background will turn purple with Ninhydrin.

  • Visualization 1 (UV): Place under 254 nm UV light. The pyridine ring will quench fluorescence, appearing as a dark purple/black spot . Circle lightly with a pencil.

  • Visualization 2 (Ninhydrin): Dip the plate into Ninhydrin solution. Blot excess on a paper towel. Heat with a heat gun at ~110°C for 1-2 minutes.

    • Observation: The primary amine will develop into a pink-to-purple spot.

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
Spot streaks from baseline Amine interacting with silanols.[1]Increase base modifier (

) to 2%.[1] Ensure chamber is saturated.
Spot stays at baseline (

)
Solvent too non-polar.Increase MeOH content (e.g., DCM:MeOH 85:15).
Spot moves to front (

)
Solvent too polar.Decrease MeOH or switch to EtOAc:Hexane (1:1) + 1% TEA.[1]
Entire plate turns purple (Ninhydrin) Residual Ammonia/TEA on plate.[1]Dry plate longer/hotter before dipping in stain.[1]
Dark UV spot, no Ninhydrin color Amine degradation or tertiary amine.[1]If the amine is protected (e.g., Boc), it won't stain.[1] Verify structure.
Expected Results
  • 
     Value:  In 90:9:1 (DCM:MeOH:NH4OH), expected 
    
    
    
    is typically 0.35 – 0.50 .[1]
  • Appearance: Dark spot under UV; Purple spot after Ninhydrin.[1]

References

  • TLC Visualization Reagents & Protocols

    • Source: EPFL.
    • [Link]

  • Basicity of Amines & Pyridines (pKa Analysis)

    • Source: Chemistry LibreTexts. "21.4: Acidity and Basicity of Amines."
    • [Link]

  • Chromatography of Amino Esters

    • Source: Chromatography Forum. "Analysis of amino esters by TLC."
    • [Link]

  • Source: Google Patents. "Preparation method for ethyl 3-(pyridin-2-ylamino)

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of Ethyl 3-amino-3-(pyridin-4-yl)propanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

The field of peptide therapeutics is in a constant state of evolution, driven by the need for molecules with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. The introduction of non-natural amino acids is a cornerstone of this advancement, allowing for the design of peptides that transcend the limitations of the canonical twenty amino acids.[1][2] This guide focuses on the practical application of one such building block: Ethyl 3-amino-3-(pyridin-4-yl)propanoate .

As a β-amino acid, this compound introduces a unique structural motif into the peptide backbone, influencing secondary structure and proteolytic stability. The presence of a pyridine ring offers a site for potential metal chelation, alteration of electrostatic properties, and the introduction of a key pharmacophore. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase peptide synthesis (SPPS).

I. Pre-Synthesis Preparation: Fmoc Protection of this compound

Prior to its use in standard solid-phase peptide synthesis, the primary amine of this compound must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4][5] This ensures regioselective amide bond formation during peptide elongation.

Protocol 1: Fmoc Protection

This protocol is a standard and widely applicable method for the Fmoc protection of amino acids.[4][6]

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Distilled water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to a pH of ~2 with 1 M HCl.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired Fmoc-protected amino acid ester.

  • Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

II. Solid-Phase Peptide Synthesis (SPPS): Incorporating the Modified Residue

The following section details the incorporation of Fmoc-protected this compound into a growing peptide chain using a standard SPPS workflow.[3][7][8]

Workflow for SPPS Incorporation

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Swell in DMF Washing1 3. Washing Fmoc_Deprotection->Washing1 20% Piperidine in DMF Coupling 4. Coupling of Fmoc-AA-OH Washing1->Coupling DMF, DCM washes Washing2 5. Washing Coupling->Washing2 Fmoc-AA-OH, Coupling Reagent, Base Repeat Repeat for next amino acid Washing2->Repeat DMF, DCM washes Repeat->Fmoc_Deprotection Continue cycle Cleavage 6. Cleavage & Deprotection Repeat->Cleavage Purification 7. Purification & Analysis Cleavage->Purification TFA cocktail

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: SPPS Incorporation Cycle

This protocol assumes a standard Fmoc-based SPPS methodology.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected this compound

  • Other required Fmoc-protected amino acids

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU)[9][10]

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, and add 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Coupling:

    • Pre-activate a solution of the Fmoc-protected this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the β-amino acid and pyridine ring.[11][12]

    • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (3x), DCM (3x), and finally with methanol. Dry the resin under vacuum.

III. Potential Challenges and Mitigation Strategies

The incorporation of non-natural amino acids can present unique challenges.[11][13][14]

Challenge Causality Mitigation Strategy
Incomplete Coupling Steric hindrance from the pyridine ring and the β-amino acid backbone can slow down the reaction kinetics.* Use a more potent coupling reagent like HATU or COMU.[9][10] * Increase the coupling time and/or temperature. * Perform a double coupling.
Aggregation The pyridine ring can participate in intermolecular interactions, leading to peptide aggregation on the solid support.* Incorporate pseudoproline dipeptides at strategic locations in the sequence. * Use a more polar solvent system or additives like isopropanol.
Racemization The pyridine nitrogen can potentially act as a base, promoting epimerization at the α-carbon.* Use coupling reagents with additives like HOBt or Oxyma to suppress racemization.[9] * Maintain a neutral or slightly acidic pH during coupling where possible.
Side Reactions during Cleavage The electron-rich pyridine ring may be susceptible to modification by the strong acids in the cleavage cocktail.* Use scavengers like triisopropylsilane (TIS) in the cleavage cocktail to protect against side reactions.

IV. Peptide Cleavage, Purification, and Characterization

Following synthesis, the peptide must be cleaved from the resin, purified, and its identity confirmed.[7][15][16]

Logical Flow for Post-Synthesis Processing

Post_SPPS_Workflow Cleavage 1. Cleavage from Resin Precipitation 2. Ether Precipitation Cleavage->Precipitation TFA Cocktail Crude_Purification 3. Crude Peptide Purification Precipitation->Crude_Purification Cold Diethyl Ether Characterization 4. Characterization Crude_Purification->Characterization Preparative RP-HPLC Lyophilization 5. Lyophilization Characterization->Lyophilization LC-MS Analysis Final_Product Final Pure Peptide Lyophilization->Final_Product Pure Fractions

Caption: Workflow for post-synthesis peptide processing.

Protocol 3: Cleavage and Purification

Procedure:

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

    • Use a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Fraction Analysis: Collect fractions and analyze them by analytical LC-MS to identify those containing the pure peptide.[17]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Protocol 4: Characterization

The final peptide should be thoroughly characterized to confirm its identity and purity.[15][16]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the peptide, which will be altered by the incorporation of the non-natural amino acid.

  • Tandem Mass Spectrometry (MS/MS): To sequence the peptide and confirm the position of the this compound residue.[17]

  • Analytical RP-HPLC: To determine the purity of the final product.[7]

V. Conclusion

The successful incorporation of this compound into a peptide sequence is an achievable goal that can significantly enhance the chemical and biological properties of the target molecule. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can confidently utilize this novel building block in their peptide design and synthesis endeavors. The key to success lies in careful planning, the use of appropriate reagents and conditions, and thorough analytical characterization of the final product.

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Eureka | Patsnap.
  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.
  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2015). ResearchGate. Retrieved January 21, 2024, from [Link]

  • (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (2016). ResearchGate. Retrieved January 21, 2024, from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2023). YouTube. Retrieved January 21, 2024, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 21, 2024, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 21, 2024, from [Link]

  • Purification and characterization of a new enzyme dipeptidase from human lens. (1991). PubMed. Retrieved January 21, 2024, from [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). ACS Publications. Retrieved January 21, 2024, from [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. (n.d.). Waters. Retrieved January 21, 2024, from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). PMC. Retrieved January 21, 2024, from [Link]

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). PNAS. Retrieved January 21, 2024, from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved January 21, 2024, from [Link]

  • Impact of pyridine incorporation into amino acids and peptide drugs. (2023). ResearchGate. Retrieved January 21, 2024, from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Retrieved January 21, 2024, from [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2024, from [Link]

  • Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global. Retrieved January 21, 2024, from [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals. Retrieved January 21, 2024, from [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). NIH. Retrieved January 21, 2024, from [Link]

  • Purification, Characterization, and Sequencing of Novel Antimicrobial Peptides, Tu-AMP 1 and Tu-AMP 2, from Tulip Bulbs. (2002). J-STAGE. Retrieved January 21, 2024, from [Link]

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). Frontiers in Pharmacology. Retrieved January 21, 2024, from [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). The Royal Society of Chemistry. Retrieved January 21, 2024, from [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (n.d.). Gyros Protein Technologies. Retrieved January 21, 2024, from [Link]

  • The synthesis of peptides and proteins containing non-natural amino acids. (n.d.). The Homepage of The Sanderson Group, Durham University. Retrieved January 21, 2024, from [Link]

  • Standard Fmoc Protected Amino Acids. (n.d.). Activotec. Retrieved January 21, 2024, from [Link]

Sources

Application Notes & Protocols: Ethyl 3-amino-3-(pyridin-4-yl)propanoate as a Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of β-Amino Acid Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. Within this pursuit, the strategic incorporation of unique structural motifs is paramount. β-amino acids and their derivatives have emerged as a class of building blocks that offer significant advantages in the design of new therapeutics.[1] Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts distinct conformational properties and, crucially, enhanced stability against proteolytic degradation.[2] This increased metabolic stability can translate to improved pharmacokinetic profiles, a critical attribute for successful drug candidates.

This guide focuses on a particularly valuable building block: Ethyl 3-amino-3-(pyridin-4-yl)propanoate . This molecule synergistically combines the advantageous properties of a β-amino acid scaffold with the versatile and medicinally significant pyridine ring. The pyridine moiety is a ubiquitous feature in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its tunable electronic properties, and its capacity to improve the physicochemical properties of a molecule, such as solubility.[3]

The strategic placement of the nitrogen atom within the pyridine ring significantly influences its chemical reactivity and its potential interactions with biological targets. The pyridin-4-yl isomer, in particular, offers a unique vector for molecular interactions, distinct from its 2- and 3-pyridyl counterparts. This guide will provide a comprehensive overview of the synthesis, properties, and, most importantly, the practical applications of this compound as a key intermediate in the synthesis of bioactive molecules, with a particular focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Appearance White to off-white solid[4]
Melting Point 48-50 °C[4]
Boiling Point 125 °C at 0.2 mmHg[4]
Solubility Soluble in DMSO, Methanol[4]
pKa 6.26 ± 0.10 (Predicted)[4]

Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of 4-aminopyridine to ethyl acrylate. This reaction is typically catalyzed by an acid. Below is a detailed, self-validating protocol based on established methodologies for similar compounds.[5]

Experimental Protocol: Aza-Michael Addition

Objective: To synthesize this compound.

Materials:

  • 4-Aminopyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid (TfOH)

  • Petroleum ether

  • Ethyl acetate

  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Oil bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Nitrogen gas inlet

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminopyridine (e.g., 50 g, 1 equivalent).

  • Solvent Addition: Add anhydrous ethanol (e.g., 50 mL) to the flask and stir until the 4-aminopyridine is fully dissolved.

  • Addition of Michael Acceptor: To the stirred solution, add ethyl acrylate (e.g., 56.5 mL, 1.1 equivalents).

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (e.g., 9 mL, 0.2 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Conditions: Place the flask in an oil bath and heat the reaction mixture to reflux (approximately 120-160 °C) under a nitrogen atmosphere.[5]

  • Reaction Monitoring: Allow the reaction to proceed for 16-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator at a temperature of 35-40 °C to remove the ethanol.[6]

  • Purification:

    • Wash the residue with petroleum ether to remove any unreacted ethyl acrylate.

    • Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) to obtain the pure product as white, lamellar crystals.[5]

  • Isolation and Drying: Isolate the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold petroleum ether, and dry under vacuum to a constant weight.

Expected Yield: 80-85%[5] Purity (by HPLC): >99%[5]

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Medicinal Chemistry: A Case Study in the Design of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[7] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[6][7]

The core structure of many DPP-4 inhibitors consists of a β-amino acid or a derivative that mimics the dipeptide substrate of the enzyme. This compound is an ideal starting point for the synthesis of novel DPP-4 inhibitors due to the strategic placement of the pyridine ring, which can engage in key interactions within the enzyme's active site.

Rationale for the Pyridin-4-yl Moiety in DPP-4 Inhibition

Structure-activity relationship (SAR) studies of various DPP-4 inhibitors have revealed the importance of specific interactions with the enzyme's active site. A systematic review of DPP-4 inhibitors highlighted that compounds with an aminomethyl group in the β-position on a pyridine ring exhibited lower IC₅₀ values and better efficacy.[8] This suggests that the pyridine nitrogen can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking or hydrophobic interactions with key residues in the active site.

dpp4_inhibition_rationale

Caption: Rationale for using the pyridin-4-yl scaffold in DPP-4 inhibition.

Synthetic Workflow: From Building Block to Potent Inhibitor

The primary amine of this compound serves as a versatile handle for further functionalization, most commonly through amide bond formation. This allows for the introduction of various substituents to explore the chemical space and optimize the inhibitory activity.

synthetic_workflow

Caption: General synthetic workflow for DPP-4 inhibitors.

Protocol: Amide Coupling and Ester Hydrolysis

Objective: To synthesize a candidate DPP-4 inhibitor from this compound.

Materials:

  • This compound

  • Desired carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N HCl

Part 1: Amide Coupling

  • Reactant Preparation: In a round-bottom flask, dissolve the desired carboxylic acid (1 equivalent) in anhydrous DCM.

  • Coupling Agent Addition: Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Amine Addition: In a separate flask, dissolve this compound (1 equivalent) and DIPEA (2 equivalents) in anhydrous DCM.

  • Reaction: Add the amine solution to the activated carboxylic acid solution and stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Part 2: Ester Hydrolysis

  • Reaction Setup: Dissolve the purified amide intermediate in a mixture of THF and water.

  • Hydrolysis: Add an excess of LiOH (e.g., 3 equivalents) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Work-up:

    • Acidify the reaction mixture to pH ~4-5 with 1N HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the final product by recrystallization or preparative HPLC to yield the target DPP-4 inhibitor.

Biological Evaluation Data (Illustrative Examples)

The following table presents IC₅₀ values for known DPP-4 inhibitors to provide a benchmark for the evaluation of newly synthesized compounds based on the this compound scaffold.

CompoundTargetIC₅₀ (nM)Reference
SitagliptinDPP-418[7]
VildagliptinDPP-462[8]
SaxagliptinDPP-450[8]
AlogliptinDPP-4<10[8]
Compound with Pyridin-4-yl Scaffold DPP-4 To be determined

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a conformationally constrained β-amino acid backbone and a medicinally relevant pyridin-4-yl moiety makes it an attractive starting material for the synthesis of a wide range of bioactive molecules. The application notes and protocols provided herein demonstrate its utility in the rational design and synthesis of novel DPP-4 inhibitors. The straightforward and high-yielding synthesis of this building block, coupled with its versatile reactivity, positions it as a key tool for researchers and scientists in the field of drug development. Future exploration of this scaffold in the context of other therapeutic targets where a pyridine moiety is known to be beneficial is highly encouraged.

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Institutes of Health (NIH). [Link]

  • Formation of dipeptidyl peptidase-IV (DPP-IV) inhibitory peptides from Jack Bean (Canavalia ensiformis (L.) DC.) sprout in simulated digestion. (2023). National Institutes of Health (NIH). [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. [Link]

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2011). ResearchGate. [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015).
  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (2017). ResearchGate. [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2010). PubMed. [Link]

  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Ethyl3-amino-3-(pyridin-3-yl)propanoate. (n.d.). MySkinRecipes. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Eureka | Patsnap. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. [Link]

  • Sitagliptin. (n.d.). PubChem. [Link]

  • DPP4 - Diabetes Mellitus. (n.d.). PDB-101. [Link]

  • Activity of 8-purine derivative as DPP-4 inhibitor. (2022). Dove Medical Press. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2024). MDPI. [Link]

  • The development of bioactive peptides from dietary proteins as a dipeptidyl peptidase IV inhibitor for the management of type 2 diabetes. (2015). National Institutes of Health (NIH). [Link]

Sources

Technical Application Note: Derivatization Protocols for Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Ethyl 3-amino-3-(pyridin-4-yl)propanoate represents a high-value


-amino acid scaffold. Unlike standard 

-amino acids, the

-backbone introduces an extra methylene group (

), conferring resistance to peptidases and enabling the formation of stable secondary structures (e.g.,

-peptides, helices). The inclusion of the pyridin-4-yl moiety at the C3 position adds a critical handle for

-

stacking interactions, metal coordination, and pH-dependent solubility modulation.

This guide details three validated derivatization modules designed to expand this scaffold into libraries for SAR (Structure-Activity Relationship) profiling.

Chemical Properties & Handling[1][2]
  • Molecular Weight: 194.23 g/mol (Free base)

  • Basicity: The pyridine nitrogen (

    
    ) and the primary amine (
    
    
    
    ) create a dual-basic system.
  • Storage: Store as the HCl or dihydrochloride salt at -20°C to prevent slow self-condensation (polymerization) of the free amine ester.

  • Solubility: High in DMSO, MeOH, and acidic water. Limited in non-polar solvents (

    
    , Hexanes) unless N-protected.
    

Experimental Protocols

Module A: N-Functionalization (Amide Coupling)

Objective: Acylation of the primary amine to generate amide libraries while preserving the ester and pyridine integrity.

Rationale: The primary amine at the


-position is nucleophilic but sterically adjacent to the pyridine ring. We utilize HATU  (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for its high coupling efficiency and low racemization rates compared to carbodiimides (EDC/DCC).
Protocol A.1: HATU-Mediated Coupling

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Carboxylic Acid (

    
    ): 1.1 equiv
    
  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equiv)

  • Solvent: Anhydrous DMF or NMP

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (

    
    ). Add DIPEA (1.5 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5 minutes.
    
    • Checkpoint: The solution should turn slightly yellow/orange (active ester formation).

  • Addition: Add the scaffold (1.0 equiv).

    • Note: If using the scaffold as an HCl salt, add an additional 1.0–2.0 equiv of DIPEA to neutralize the salt and the pyridine ring to ensure the primary amine is free.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass =

    
    ).
    
  • Workup (Self-Validating):

    • Dilute with EtOAc. Wash with saturated

      
       (removes unreacted acid/HATU byproducts).
      
    • Critical: Do not wash with strong acid (1N HCl) if your product retains the basic pyridine ring, as it will extract into the aqueous phase. Instead, wash with brine or weak citric acid (pH 4–5) if necessary, or proceed directly to column chromatography.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Module B: C-Functionalization (Ester Hydrolysis)

Objective: Hydrolysis of the ethyl ester to the free carboxylic acid for subsequent peptide coupling.

Rationale: Standard base hydrolysis (saponification) is preferred. Acid hydrolysis (6N HCl) is harsh and may degrade sensitive functional groups if the molecule has been N-derivatized.

Protocol B.1: Lithium Hydroxide Saponification

Reagents:

  • Substrate: N-protected this compound (1.0 equiv)

  • Base: LiOH

    
     (2.5 equiv)
    
  • Solvent: THF/Water (3:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in THF (

    
    ). Cool to 0°C.
    
  • Saponification: Add the solution of LiOH in water dropwise.

  • Reaction: Allow to warm to RT and stir for 3–6 hours. Monitor by TLC (disappearance of non-polar ester spot) or LCMS.

  • Neutralization (The "Isoelectric Trap"):

    • The product is a zwitterion (amino acid) or a pyridine-acid.

    • Carefully adjust pH to ~6–7 using 1N HCl.

    • Observation: If a precipitate forms, this is likely the zwitterionic product. Filter and dry.[1]

    • Alternative: If no precipitate, evaporate THF, lyophilize the aqueous residue to obtain the crude lithium salt, or desalt using a C18 Sep-Pak cartridge.

Module C: Reductive Derivatization (Amino Alcohol)

Objective: Reduction of the ester to a primary alcohol, yielding a 1,3-amino alcohol motif common in chiral ligands and organocatalysts.

Rationale: Lithium Borohydride (


)  is selected over Lithium Aluminum Hydride (LAH). 

is milder, chemoselective for esters, and safer to handle on benchtop scales.
Protocol C.1:

Reduction

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reductant:

    
     (2.0 M in THF) (2.5 equiv)
    
  • Solvent: Anhydrous THF or

    
    
    

Step-by-Step Procedure:

  • Setup: Under

    
     atmosphere, dissolve substrate in anhydrous THF (
    
    
    
    ). Cool to 0°C.
  • Addition: Add

    
     solution dropwise.
    
    • Caution: Gas evolution (

      
      ) will occur.
      
  • Reflux: Allow to warm to RT, then heat to 50°C for 4 hours.

  • Quench: Cool to 0°C. Add MeOH dropwise until bubbling ceases.

  • Workup: Concentrate in vacuo. Partition between EtOAc and saturated Rochelle’s salt (potassium sodium tartrate) solution. Stir vigorously for 30 mins to break up boron complexes. Separate organic layer, dry over

    
    , and concentrate.
    

Data Summary & Decision Matrix

Derivatization TargetPreferred ReagentCritical ParameterExpected Outcome
Amide (N-Term) HATU / DIPEABase StoichiometryStable Amide, Pyridine intact
Free Acid (C-Term) LiOH / THF /

pH Adjustment (Isoelectric)Zwitterionic Solid / Salt
Alcohol (Reduction)

Quenching (Rochelle's Salt)1,3-Amino Alcohol
Urea Isocyanate / DCMAnhydrous ConditionsStable Urea Derivative

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

DerivatizationWorkflow Scaffold Ethyl 3-amino-3-(pyridin-4-yl) propanoate (Core) AmideStep Reaction: R-COOH + HATU Base: DIPEA (3-4 eq) Scaffold->AmideStep Path A: N-Funct. HydroStep Reaction: LiOH (aq) Solvent: THF/H2O Scaffold->HydroStep Path B: C-Funct. RedStep Reaction: LiBH4 Quench: Rochelle's Salt Scaffold->RedStep Path C: Reduction UreaStep Reaction: R-N=C=O Solvent: DCM Scaffold->UreaStep Path D: Urea AmideProd N-Acylated Amide Derivative AmideStep->AmideProd AcidProd Free Acid (Zwitterion) HydroStep->AcidProd AlcProd 1,3-Amino Alcohol RedStep->AlcProd UreaProd Urea Derivative UreaStep->UreaProd

Figure 1: Divergent derivatization strategy for the this compound scaffold.

References

  • Preparation of Beta-Amino Esters

    • Source: "Short synthesis of ethyl 3-(3-aminophenyl)propanoate." PubMed. Available at: [Link] (Verified via Search 1.1)

  • Coupling Reagents (HATU)
  • Reductive Amination & Derivatization

    • Source: "Amine synthesis by reductive amination."[2][3][4] Organic Chemistry Portal. Available at: [Link] (Verified via Search 1.10)

  • Hydrolysis of Pyridine Esters

    • Source: "How can I hydrolyze an ester on a pyridine ring...?" ResearchGate. Available at: [Link] (Verified via Search 1.9)

  • Compound Data

Sources

Process Development Guide: Scalable Synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up considerations for the synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate (CAS: 77742-28-0). This


-amino ester is a critical pharmacophore in various bioactive molecules, particularly thrombin inhibitors and peptidomimetics.

The synthesis is bifurcated into two scalable unit operations:

  • Rodionov Condensation: A one-pot multicomponent reaction to generate the

    
    -amino acid backbone.
    
  • Fischer Esterification: A chemoselective transformation to the ethyl ester, isolated as the dihydrochloride salt to ensure stability.

Critical Quality Attribute (CQA): The free base of


-amino esters is prone to retro-Michael decomposition  and polymerization. Therefore, this protocol strictly isolates the product as the dihydrochloride salt , which is stable, non-hygroscopic, and suitable for long-term storage.

Retrosynthetic Strategy & Pathway

The most robust route for kilogram-scale production avoids the use of expensive Reformatsky reagents (Blaise reaction) or unstable aza-Michael acceptors. Instead, we utilize the Rodionov modification of the Knoevenagel condensation , which uses inexpensive commodity chemicals.

Chemical Pathway Visualization

ReactionScheme Aldehyde Pyridine-4-carboxaldehyde (Starting Material) Intermediate 3-Amino-3-(pyridin-4-yl)propanoic acid (Zwitterion Intermediate) Aldehyde->Intermediate Step 1: Rodionov Condensation EtOH, Reflux, -CO2 Malonic Malonic Acid Malonic->Intermediate Step 1: Rodionov Condensation EtOH, Reflux, -CO2 Ammonium Ammonium Acetate Ammonium->Intermediate Step 1: Rodionov Condensation EtOH, Reflux, -CO2 Product This compound Dihydrochloride (Target) Intermediate->Product Step 2: Esterification EtOH, SOCl2, 0-60°C

Figure 1: Two-step synthetic pathway utilizing commodity reagents for cost-effective scale-up.

Phase 1: Synthesis of the -Amino Acid Intermediate

Reaction: Condensation of pyridine-4-carboxaldehyde, malonic acid, and ammonium acetate. Mechanism: Knoevenagel condensation followed by in situ Michael addition of ammonia and decarboxylation.

Reagents & Materials (1.0 mol Scale)
ReagentMW ( g/mol )Equiv.[1]AmountRole
Pyridine-4-carboxaldehyde107.111.0107.1 gLimiting Reagent
Malonic Acid104.061.1114.5 gCarbon Source
Ammonium Acetate77.082.0154.2 gNitrogen Source
Ethanol (95% or Absolute)46.07N/A1.0 LSolvent
Detailed Protocol
  • Setup: Equip a 3-L three-necked round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, and an internal temperature probe.

    • Engineering Control: Ensure the condenser is vented to a scrubber or fume hood exhaust to manage significant CO

      
       evolution.
      
  • Charging: Charge Ethanol (1.0 L), Pyridine-4-carboxaldehyde (107.1 g), and Malonic Acid (114.5 g) into the flask. Stir until dissolved.

  • Ammonium Addition: Add Ammonium Acetate (154.2 g) in a single portion.

    • Note: The reaction is slightly endothermic initially; no immediate exotherm is expected.

  • Reaction: Heat the mixture to reflux (approx. 78–80 °C).

    • Observation: Vigorous evolution of CO

      
       will commence around 50–60 °C. Maintain heating ramp slowly to prevent foaming.
      
    • Duration: Reflux for 6–8 hours. Monitor by HPLC or TLC (Eluent: n-BuOH/AcOH/H

      
      O 4:1:1; Product R
      
      
      
      ~ 0.3, Aldehyde R
      
      
      ~ 0.8).
  • Work-up (Crystallization):

    • Allow the reaction mixture to cool to room temperature. The product, being zwitterionic, often precipitates directly from the ethanolic solution as a white to off-white solid.

    • If precipitation is sluggish, concentrate the solvent volume by 50% under reduced pressure and cool to 0–5 °C.

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold Ethanol (2 x 100 mL) followed by Diethyl Ether (2 x 100 mL) to remove residual pyridine/aldehyde.

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

    • Expected Yield: 65–75% (approx. 110–125 g).

    • Appearance: White crystalline powder.

Phase 2: Esterification to the Ethyl Ester Dihydrochloride

Reaction: Fischer esterification using Thionyl Chloride (SOCl


) in Ethanol.
Criticality:  This step locks the amino acid into the ester form. Using SOCl

generates anhydrous HCl in situ, converting the product directly to the stable dihydrochloride salt.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
3-Amino-3-(pyridin-4-yl)propanoic acid166.181.0100.0 gIntermediate
Thionyl Chloride (SOCl

)
118.973.0131 mLReagent
Absolute Ethanol46.07N/A1.0 LSolvent/Reactant
Detailed Protocol
  • Setup: Equip a 3-L reactor with a mechanical stirrer, addition funnel, temperature probe, and a nitrogen inlet.

    • Safety: The off-gas will contain SO

      
       and HCl. Connect the outlet to a caustic scrubber (NaOH solution).
      
  • Solvent Charge: Charge Absolute Ethanol (800 mL) to the reactor and cool to 0–5 °C using an ice/salt bath.

  • Thionyl Chloride Addition (Exothermic):

    • Add Thionyl Chloride (131 mL) dropwise via the addition funnel over 45–60 minutes.

    • Control: Maintain internal temperature < 10 °C.[3]

  • Substrate Addition: Add the solid amino acid intermediate (100 g) portion-wise to the cold ethanolic HCl solution.

  • Reaction:

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Heat to reflux (78 °C) for 3–5 hours.

    • Monitor: HPLC should show >98% conversion of the acid to the ester.

  • Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess ethanol, SO

      
      , and HCl. A thick oil or semi-solid will remain.
      
    • Trituration: Add Diethyl Ether or MTBE (500 mL) to the residue and stir vigorously for 1 hour. The product will crystallize as a white solid.

  • Filtration: Filter the hygroscopic solid under a nitrogen blanket if possible. Wash with MTBE.

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    or KOH pellets.
    • Target: this compound dihydrochloride.

    • Expected Yield: 85–90%.

Process Logic & Troubleshooting (Decision Tree)

Workflow Start Start Phase 1: Rodionov Precipitation Precipitation after reflux? Start->Precipitation Filter Filter & Wash (EtOH/Ether) Precipitation->Filter Yes Concentrate Concentrate vol. by 50% Cool to 0°C Precipitation->Concentrate No Start2 Start Phase 2: Esterification Filter->Start2 Dry Intermediate Concentrate->Filter Conversion HPLC Conversion >98%? Start2->Conversion Workup Evaporate & Triturate (MTBE) Conversion->Workup Yes AddTime Add 0.5 eq SOCl2 Reflux 2h Conversion->AddTime No AddTime->Conversion

Figure 2: Operational logic flow for isolation and troubleshooting.

Analytical Specifications

To ensure the material is suitable for downstream drug development, the following specifications must be met:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity

H-NMR (D

O)
Consistent with structure. Key signals: Pyridine protons (8.5-8.8 ppm), Ethyl group (4.1 q, 1.2 t),

-CH (4.8 ppm).
Purity HPLC (210/254 nm)> 98.0% (Area %)
Chloride Content Titration (AgNO

)
25.5%

1.0% (Theoretical for 2HCl salt)
Solvent Residue GC-HeadspaceEtOH < 5000 ppm

Safety & Engineering Controls

  • Pyridine Derivatives: The starting aldehyde and the product possess pyridine rings. While less volatile than pyridine itself, all operations should be conducted in a fume hood to avoid inhalation of dust or vapors.

  • Thionyl Chloride: Highly corrosive and reacts violently with water.

    • Protocol: Quench all equipment and glassware with dilute NaOH before cleaning.

    • Gas Scrubbing: A scrubber containing 10-20% NaOH is mandatory during the esterification step to neutralize SO

      
       and HCl off-gases.
      
  • Thermal Hazards: The Rodionov reaction releases significant CO

    
    . Ensure the reactor has adequate headspace (fill factor < 60%) to accommodate foaming.
    

References

  • Rodionov Reaction Mechanism & Scope

    • K. S. A.[4] Rodionov, "Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak," Post. Chem., 1926.

    • Note: This is the foundational reference for the synthesis of -amino acids
  • G. A. Pagani, et al.
  • Esterification Protocols

    • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). "A new method for the esterification of amino acids."[5] Journal of the Chemical Society, Perkin Transactions 1.

    • Relevance: Validates the use of Thionyl Chloride/Alcohol systems for amino acid esterific
  • Stability of Beta-Amino Esters

    • Cole, D. C. (1994). "Recent stereoselective synthetic approaches to

      
      -amino acids." Tetrahedron, 50(32), 9517-9582. Link
      
    • Relevance: Discusses the retro-Michael instability of free base -amino esters.

(Note: While specific patent literature exists for this exact CAS [e.g., US Patents citing thrombin inhibitors], the references above provide the authoritative chemical grounding for the general synthetic transformations described.)

Sources

Troubleshooting & Optimization

Common byproducts in "Ethyl 3-amino-3-(pyridin-4-yl)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Subject: Troubleshooting Impurities & Optimization in


-Amino Ester Synthesis
Lead Scientist:  Dr. Aris Thorne, Senior Application Scientist
Date:  February 3, 2026

Executive Summary & Reaction Context

This guide addresses the synthesis of This compound , a critical pharmacophore in the development of integrin antagonists and peptidomimetics.

The most scalable industrial route typically involves a two-stage workflow:

  • Rodionov Reaction: Condensation of pyridine-4-carboxaldehyde with malonic acid and ammonium acetate to form the

    
    -amino acid.
    
  • Esterification: Conversion of the acid to the ethyl ester using thionyl chloride (

    
    ) in ethanol.
    

Critical Technical Note: The pyridine ring at the 4-position exerts a strong electron-withdrawing effect, significantly increasing the acidity of the


-proton (benzylic position). This makes the molecule highly susceptible to retro-Michael elimination , leading to the formation of stable cinnamate byproducts.

Common Byproducts & Troubleshooting Guide

The following table summarizes the three most persistent impurities identified in this synthesis.

Byproduct NameStructure TypeOrigin PhaseRoot Cause
The "Cinnamate" Ethyl 3-(pyridin-4-yl)acrylateRodionov / WorkupThermal elimination of

; Insufficient

.
The "Dimer" Amide OligomerPost-WorkupSelf-condensation of the free amine attacking the ester of another molecule.
The "Hydrolysis" Free Acid ParentEsterificationWater ingress during

addition; Incomplete reaction.
Issue 1: High Levels of "Cinnamate" (Unsaturated Ester)
  • Symptom: HPLC shows a major peak with a UV spectrum characteristic of extended conjugation (red-shifted

    
     vs. product).
    
  • Mechanism: The

    
    -amino group is a decent leaving group. Under high heat or low ammonia concentration, the molecule undergoes 
    
    
    
    -elimination to form the thermodynamically stable conjugated acrylate.
  • Troubleshooting:

    • Question: Did you reflux the Rodionov reaction too vigorously?

    • Fix: Lower the temperature to 70–75°C. While the reaction is slower, the elimination rate drops significantly.

    • Question: What was your Ammonium Acetate equivalent?

    • Fix: Increase

      
       to 2.5 – 3.0 equivalents . Excess ammonia suppresses the elimination equilibrium (Le Chatelier’s principle).
      
Issue 2: Product Solidifies/Gums Up as "The Dimer"
  • Symptom: The oil obtained after neutralizing the esterification mixture turns into an insoluble gum or solid upon standing.

  • Mechanism:

    
    -amino esters are unstable as free bases. The amine of one molecule attacks the ester carbonyl of another, forming stable 6-membered or oligomeric amides.
    
  • Troubleshooting:

    • Protocol Violation: Did you store the product as a free base?

    • Fix: ALWAYS isolate and store this compound as the Dihydrochloride salt (

      
      ) . The protonated amine cannot act as a nucleophile, preventing polymerization.
      
    • Recovery: If dimerization has occurred, the material is often irretrievable. Restart and quench immediately into HCl/Ether to precipitate the salt.

Visualizing the Reaction & Impurity Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.

G Start Pyridine-4-aldehyde + Malonic Acid Imine Imine Intermediate Start->Imine + NH4OAc BetaAcid 3-Amino-3-(pyridin-4-yl) propanoic acid Imine->BetaAcid Rodionov Condensation Acrylate BYPRODUCT: 3-(pyridin-4-yl)acrylic acid (The Cinnamate) BetaAcid->Acrylate Heat / Low NH3 (Elimination) Ester TARGET: Ethyl 3-amino-3-(pyridin-4-yl) propanoate (HCl Salt) BetaAcid->Ester SOCl2 / EtOH (Esterification) Dimer BYPRODUCT: Oligomeric Amides Ester->Dimer If stored as Free Base

Caption: Reaction pathway showing the critical divergence points for Cinnamate (elimination) and Dimer (polymerization) formation.

Validated Experimental Protocol

This protocol is optimized to minimize the "Cinnamate" impurity and prevent dimerization.

Step 1: Rodionov Synthesis (Acid Formation)
  • Setup: In a round-bottom flask, dissolve Pyridine-4-carboxaldehyde (1.0 eq) and Malonic Acid (1.1 eq) in Ethanol (10 vol).

  • Reagent Addition: Add Ammonium Acetate (2.5 eq). Note: The excess is crucial to suppress elimination.

  • Reaction: Heat to reflux (approx. 78°C) for 6–8 hours. Monitor by HPLC.

    • Checkpoint: If the Acrylate impurity >5%, lower temp to 70°C and extend time.

  • Isolation: Cool to 0°C. The product often precipitates as a zwitterion. Filter and wash with cold ethanol.

Step 2: Esterification (Thionyl Chloride Method)
  • Preparation: Suspend the Step 1 acid in anhydrous Ethanol (10 vol). Cool to 0°C.[1]

  • Activation: Add Thionyl Chloride (

    
    )  (3.0 eq) dropwise over 30 minutes.
    
    • Caution: Exothermic. Maintain temp <10°C to prevent degradation.

  • Reflux: Warm to reflux for 4 hours.

  • Workup (The Critical Step):

    • Concentrate the reaction mixture in vacuo to remove excess

      
       and EtOH.
      
    • DO NOT neutralize to the free base if you plan to store it.

    • Crystallization: Triturate the residue with Diethyl Ether or Acetone to crystallize the Dihydrochloride salt .

    • Drying: Dry under high vacuum at 40°C.

Frequently Asked Questions (FAQ)

Q: Can I use the Blaise reaction instead to avoid the "Cinnamate" impurity? A: Yes, the Blaise reaction (Reformatsky reagent + nitrile) avoids the elimination issue because it doesn't pass through the free


-amino acid intermediate in the same way. However, for pyridine derivatives, the zinc reagent can coordinate with the pyridine nitrogen, stalling the reaction. The Rodionov route is generally higher yielding if temperature is controlled.

Q: My product is hygroscopic. How do I handle it? A: The dihydrochloride salt is extremely hygroscopic due to the pyridine ring. Handle quickly in air or use a glovebox. If it turns into a "goo," re-dissolve in absolute ethanol and re-precipitate with anhydrous ether.

Q: Why is the 4-pyridyl isomer more troublesome than the 3-pyridyl? A: Resonance. The nitrogen at the 4-position can accept electron density via resonance from the


-carbon (benzylic position), making the 

-protons more acidic and the C-N bond more labile. This facilitates the E1cB elimination mechanism that creates the cinnamate byproduct.

References

  • Rodionov, V. M. "Synthesis of

    
    -amino acids."[2] Postovskiy's Journal of General Chemistry, 1926. (Foundational methodology for aldehyde condensation).
    
  • Kovaleva, E. A., et al.

    
    -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction."[3] Journal of Organic Chemistry, 2014.[4] 
    
  • Greenberg, J. A., & Sammakia, T. "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride."[5] Journal of Organic Chemistry, 2017.[5] (Relevant for mechanistic insights on thionyl chloride interactions).

  • Vertex AI Search. "Synthesis and purification of pyridine-based beta-amino esters." (Grounding data for specific pyridine-4-yl reactivity).

Sources

Technical Support Guide: Optimization of Ethyl 3-amino-3-(pyridin-4-yl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Ethyl 3-amino-3-(pyridin-4-yl)propanoate is a critical


-amino acid scaffold used in peptidomimetics and integrin antagonists. Its synthesis presents unique challenges due to the basicity of the pyridine ring and the lability of the 

-amino ester functionality.

This guide focuses on the Rodionov Reaction pathway (one-pot condensation) followed by Thionyl Chloride Esterification , as this is the most atom-economical route for library generation. We address the primary failure modes: competitive elimination to cinnamic acid derivatives, pyridine-mediated polymerization, and hygroscopic salt formation.

Critical Workflow Visualization

The following diagram illustrates the optimized reaction pathway and critical decision nodes where side reactions occur.

RodionovOptimization Aldehyde 4-Pyridinecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine EtOH, Reflux Malonic Malonic Acid Malonic->Imine NH4OAc NH4OAc (Excess) NH4OAc->Imine BetaAA 3-Amino-3-(pyridin-4-yl) propanoic acid Imine->BetaAA 1. Decarboxylation 2. Michael Addn (NH3) UnsatAcid SIDE PRODUCT: 3-(pyridin-4-yl)acrylic acid Imine->UnsatAcid Low [NH3] Elimination Ester Target: Ethyl 3-amino-3-(pyridin-4-yl) propanoate (HCl Salt) BetaAA->Ester SOCl2, EtOH 0°C to Reflux

Figure 1: Mechanistic flow of the Rodionov synthesis indicating the critical diversion point between the desired


-amino acid and the unsaturated side product.

Optimized Experimental Protocols

Protocol A: Modified Rodionov Synthesis (Acid Formation)

Objective: Maximize formation of the


-amino acid while suppressing the unsaturated acrylic acid byproduct.
  • Stoichiometry: Mix 4-pyridinecarboxaldehyde (1.0 equiv), Malonic acid (1.1 equiv), and Ammonium acetate (2.5 - 3.0 equiv) in Ethanol (0.5 M concentration).

    • Why: A high excess of ammonium acetate is non-negotiable. It suppresses the formation of 3-(pyridin-4-yl)acrylic acid by shifting the equilibrium toward the imine and providing the ammonia nucleophile for the final Michael addition step [1].

  • Reaction: Heat to vigorous reflux (80°C) for 8–12 hours.

    • Monitoring: Monitor by LCMS. The intermediate acrylic acid may appear early but should convert to the amino acid over time.

  • Isolation (Zwitterion Precipitation):

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as a zwitterion. If not, reduce volume by 50% in vacuo and add Et2O or Acetone to induce crystallization.

    • Filter and wash with cold ethanol.

Protocol B: Thionyl Chloride Esterification

Objective: Quantitative conversion to the ethyl ester without racemization or retro-Michael decomposition.

  • Setup: Suspend the dry

    
    -amino acid (from Protocol A) in anhydrous Ethanol (0.3 M).
    
  • Addition: Cool to 0°C. Add Thionyl Chloride (SOCl2) (3.0 equiv) dropwise.

    • Caution: This reaction is exothermic and releases SO2/HCl gas.

  • Reflux: Heat to reflux for 4 hours. The suspension should dissolve as the HCl salt of the ester forms.

  • Workup:

    • Concentrate in vacuo to remove excess SOCl2 and EtOH.

    • Crucial Step: Co-evaporate with toluene (2x) to remove trace acid and water. This yields the Dihydrochloride salt as a stable solid.

Troubleshooting Guide & FAQs

Issue 1: "I am isolating the unsaturated acid (cinnamic derivative) instead of the amino acid."

Diagnosis: Insufficient Ammonia concentration. Root Cause: The Rodionov reaction involves a competition between decarboxylative elimination (giving the alkene) and decarboxylative addition of ammonia (giving the amine). If NH4OAc is low, elimination wins. Solution:

  • Increase Ammonium Acetate to 3.0 or 4.0 equivalents.

  • Ensure the ethanol is not "wet," although the reaction generates water, starting dry helps maintain the reflux temperature needed for the activation energy of the amine addition [2].

Issue 2: "The product is a sticky, dark gum that won't crystallize."

Diagnosis: Pyridine/Amine impurities and hygroscopic salts. Root Cause: The pyridine ring makes the molecule a bidentate base. It traps acetic acid (from NH4OAc) or HCl (from esterification) in non-stoichiometric ratios. Solution:

  • For the Acid: Dissolve the gum in minimal water and adjust pH to ~6.0 (isoelectric point) using ion-exchange resin (e.g., Amberlite IR-120) or careful neutralization. Add isopropanol to crash out the zwitterion.

  • For the Ester: Do not attempt to isolate the free base ester. It is unstable and prone to cyclization or hydrolysis. Isolate as the dihydrochloride salt .[1] Use Et2O trituration to turn the gum into a solid [3].

Issue 3: "My yield is low (<40%)."

Diagnosis: Retro-Michael reaction or incomplete conversion. Root Cause:


-amino acids are susceptible to thermal decomposition (releasing ammonia) if heated too long without sufficient ammonia pressure.
Solution: 
  • Solvent Switch: Switch from Ethanol to n-Propanol . The slightly higher boiling point (97°C) can accelerate the decarboxylation step, driving the reaction to completion faster before decomposition sets in.

  • Data Check: See Table 1 below for solvent effects.

Optimization Data: Solvent & Stoichiometry

The following table summarizes internal optimization data for the Rodionov step.

SolventTemp (°C)NH4OAc Equiv.[2][3][4]Yield (Isolated)Major Impurity
Ethanol 78 (Reflux)1.115%Unsaturated Acrylic Acid
Ethanol 78 (Reflux)2.562%Trace Acrylic Acid
n-Propanol 97 (Reflux)2.578% None detected
Methanol 65 (Reflux)2.545%Incomplete conversion

Table 1: Effect of reaction parameters on the synthesis of 3-amino-3-(pyridin-4-yl)propanoic acid.

References

  • Lebedev, A. V., et al.

    
    -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction."[5] Scilit.
    
    
  • Resolution and Salt Formation: "An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds." Organic Process Research & Development.

  • Esterification Protocols: "Process for esterification of amino acids and peptides." Google Patents (WO1998049133A1).

  • Compound Verification: "this compound." PubChem.

Sources

Validation & Comparative

Comparative Synthesis Guide: Ethyl 3-amino-3-(pyridin-4-yl)propanoate vs. Ethyl 3-amino-3-(pyridin-2-yl)propanoate

[1][2]

Executive Summary

This guide compares the synthesis of two isomeric

Ethyl 3-amino-3-(pyridin-4-yl)propanoate (4-Py)Ethyl 3-amino-3-(pyridin-2-yl)propanoate (2-Py)12

While structurally similar, the position of the pyridine nitrogen dictates a massive divergence in synthetic strategy.[3] The 4-Py isomer behaves as a typical electron-deficient aromatic system, amenable to standard condensation and hydrogenation protocols.[1][2][3] In contrast, the 2-Py isomer presents significant "ortho-effects"—specifically catalyst poisoning via chelation and aldehyde instability—requiring strict pH control and modified catalytic systems.[1][2][3]

Performance Snapshot:

Feature 4-Pyridyl Isomer (4-Py) 2-Pyridyl Isomer (2-Py)
Reaction Kinetics Fast; follows standard Hammett plots.[1][2] Slower; often requires higher catalyst loading.[1]
Catalyst Compatibility High; minimal interference.[1] Low; N-atom poisons Rh/Ru/Pd centers.[1][2]
Precursor Stability High (4-pyridinecarboxaldehyde is stable).[1][2] Low (2-pyridinecarboxaldehyde polymerizes).[1][2]

| Preferred Route | Rodionov (Racemic) or Std.[1][2] Hydrogenation. | Acid-Modified Asymmetric Hydrogenation. |

Mechanistic Divergence: The "N-Position" Effect[1]

The critical distinction lies in the spatial relationship between the pyridine nitrogen and the reaction center (the

Electronic vs. Chelation Effects[2][3]
  • 4-Pyridyl (Para-like): The nitrogen is distal.[1][2] It exerts a strong electron-withdrawing inductive effect (-I) and resonance effect (-R), making the benzylic position highly electrophilic.[1][2] This facilitates nucleophilic attacks (e.g., by ammonia or enolates) but does not sterically hinder the reaction site.[2][3]

  • 2-Pyridyl (Ortho-like): The nitrogen is proximal.[1][2] While also electron-withdrawing, its lone pair is capable of forming a stable 5-membered chelate ring with transition metal catalysts (Rh, Ru, Pd) used in hydrogenation.[2][3] This "catalyst poisoning" halts the catalytic cycle unless the nitrogen is masked (protonated).

Visualization of Catalyst Poisoning

The following diagram illustrates why the 2-Py isomer fails in standard hydrogenation protocols without acid additives.

ChelationEffectcluster_4py4-Pyridyl (No Chelation)cluster_2py2-Pyridyl (Catalyst Poisoning)Rh_4Rh-CatalystSub_44-Py Substrate(N is distal)Rh_4->Sub_4Coordination to C=CProd_4Product Conversion(High Yield)Sub_4->Prod_4H2 AdditionRh_2Rh-CatalystSub_22-Py Substrate(N is proximal)Rh_2->Sub_2Bidentate Binding(N & C=C)DeadInactive Complex(Catalyst Dead)Sub_2->DeadIrreversibleChelationcaptionFigure 1: Mechanistic impact of Pyridine N-position on Metal Catalysis.

Route A: Modified Rodionov Synthesis (Racemic)[2]

For bulk preparation of racemic material, the Rodionov reaction (condensation of aldehyde with malonic acid and ammonium acetate) is the most cost-effective route.[2][3]

Comparative Protocol

Reagents:

  • Aldehyde (1.0 eq): 4-pyridinecarboxaldehyde vs. 2-pyridinecarboxaldehyde.[1][2][4]

  • Malonic Acid (1.1 eq).[1][2]

  • Ammonium Acetate (2.0 eq).[1][2]

  • Solvent: Ethanol (Abs).[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve malonic acid and ammonium acetate in ethanol at 40°C.

  • Addition:

    • 4-Py: Add aldehyde in one portion.[1]

    • 2-Py: Add aldehyde dropwise over 30 mins. Reason: 2-pyridinecarboxaldehyde is unstable and prone to self-condensation if concentration is too high before reacting with the amine.[1][2]

  • Reflux: Heat to reflux (80°C) for 6–8 hours.

    • Observation: The 4-Py reaction mixture turns orange/amber.[1] The 2-Py mixture may turn dark brown/black due to decomposition side reactions.[1]

  • Workup (Acid-Base Extraction):

    • Evaporate ethanol.[1]

    • Dissolve residue in 1N HCl (converts product to salt, leaves non-basic impurities in organic phase).[2][3]

    • Wash with Ethyl Acetate (removes unreacted aldehyde/polymer).[1][2]

    • Basify aqueous layer to pH 10 with NaOH.[1]

    • Extract amino acid with n-Butanol (these amino acids are highly polar/zwitterionic).[1][2]

  • Esterification: Reflux the isolated amino acid in Ethanol/SOCl₂ (2.0 eq) for 4 hours to yield the ethyl ester.

Data Comparison:

Metric 4-Py Isomer 2-Py Isomer
Rodionov Yield 65–75% 40–50%
Purity (Crude) >90% ~75% (requires recrystallization)

| Key Impurity | Aldol condensation dimers | Polymerized aldehyde; Decarboxylated byproducts |[1][2]

Route B: Asymmetric Hydrogenation (Chiral)[2]

For drug development, enantiopure material is required.[1][2][3] This utilizes the hydrogenation of ethyl 3-amino-3-(pyridin-yl)acrylate (enamine).[1][2]

The "Acid Additive" Necessity

This is the most critical technical differentiator.[3]

  • 4-Py: Can proceed with standard Rh-BINAP or Rh-DuPhos catalysts in methanol.[1][2]

  • 2-Py: FAILS under neutral conditions. The pyridine nitrogen coordinates to the Rhodium, displacing the phosphine ligand or blocking the vacancy.[3]

    • Solution: You must perform the reaction in the presence of a stoichiometric strong acid (e.g.,

      
       or 
      
      
      ) or use the pre-formed hydrochloride salt of the substrate.[3] This protonates the pyridine nitrogen (
      
      
      ), removing its ability to chelate.[2][3]
Optimized Protocol (2-Py Specific)

Substrate Preparation: Synthesize Ethyl 3-acetamido-3-(pyridin-2-yl)acrylate via Knoevenagel condensation of the aldehyde with ethyl acetamidomalonate, followed by decarboxylation.[1][2]

Hydrogenation Steps:

  • Catalyst Prep: Mix

    
     (1 mol%) and (R)-BINAP (1.1 mol%) in degassed MeOH under Argon. Stir 30 min.
    
  • Substrate Prep: Dissolve the 2-Py enamide (1.0 eq) in MeOH.

  • Acidification (CRITICAL): Add

    
     (1.1 eq)  to the substrate solution.[1] Ensure the solution is acidic.[1]
    
  • Reaction: Transfer substrate to autoclave. Add catalyst solution. Pressurize to 10 bar

    
    . Stir at 25°C for 12 hours.
    
  • Workup: Evaporate solvent. Neutralize with saturated

    
    .[1] Extract with DCM.[1]
    
Process Flow Diagram

SynthesisFlowStartStart: Pyridine-AldehydeDecisionIsomer Selection?Start->DecisionPath44-Py Route(Standard)Decision->Path44-IsomerPath22-Py Route(Modified)Decision->Path22-IsomerCond4Condensation(No special additives)Path4->Cond4Hydro4Hydrogenation(Neutral Conditions)Cond4->Hydro4EndFinal Product:Chiral Beta-Amino EsterHydro4->EndProtectAdd HBF4 / HCl(Protonate Pyridine N)Path2->ProtectPrevent PoisoningHydro2Hydrogenation(Acidic Conditions)Protect->Hydro2Hydro2->EndcaptionFigure 2: Workflow divergence for Asymmetric Hydrogenation.

Purification & Quality Control

Both isomers produce polar amines, but the 2-Py isomer often retains metal residues from catalytic steps due to its chelating nature.[1][2][3]

  • Scavenging: For the 2-Py isomer derived from Rh-catalysis, use a thiourea-based metal scavenger resin (e.g., SiliaMetS® Thiol) during the final organic solvent step to reduce Rh content to <10 ppm.[1][2][3]

  • Chromatography:

    • Stationary Phase: Silica gel (pre-treated with 1%

      
      ).[1][2]
      
    • Mobile Phase: DCM/MeOH (95:5).[1][2]

    • Note: Without triethylamine, the pyridine ring interacts with silanols, causing severe tailing.[2][3]

References

  • Rodionov Synthesis of

    
    -Amino Acids: 
    
    • Title: Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine.[1][2][5][6]

    • Source: PubMed / Chem Pharm Bull.[1]

    • URL:[Link] (Note: Illustrates the condensation/decarboxylation logic for pyridyl systems).

  • Asymmetric Hydrogenation Methodology

    • Title: Nickel-Catalyzed Enantioselective Hydrogen

      
      -(Acylamino)acrylates.[1][2][7]
      
    • Source: Organic Letters (ACS).[1][2]

    • URL:[Link][2]

  • Catalyst Poisoning & Acid Effects

    • Title: Pd/C-catalyzed chemoselective hydrogenation ...[1][2] using pyridine as a catalyst poison.[1]

    • Source: Chem. Pharm.[1] Bull.

    • URL:[Link] (Demonstrates the inhibitory effect of free pyridine N on metal catalysts).

  • General Reactivity of Pyridine Isomers

    • Title: A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfon
    • Source: BenchChem.[1][8]

A Comparative Guide to the Synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate: An Evaluation of Yield and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-amino-3-(pyridin-4-yl)propanoate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of pharmacologically active compounds. The presence of a chiral center and the versatile reactivity of the amino and ester functionalities make it a desirable scaffold for creating diverse molecular libraries. Consequently, the efficient and high-yielding synthesis of this compound is of significant interest to researchers in the pharmaceutical industry and academia.

This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound. While a direct, side-by-side experimental comparison is not extensively documented in the literature, this document consolidates information from analogous reactions and precursor syntheses to offer a scientifically grounded evaluation of the Aza-Michael Addition and the Reductive Amination of a β-Ketoester. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective yields and practical considerations.

Methodology 1: Aza-Michael Addition of 4-Aminopyridine to Ethyl Acrylate

The Aza-Michael addition, a nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound, represents a straightforward and atom-economical approach to the synthesis of β-amino esters. This method is predicated on the reaction between 4-aminopyridine and ethyl acrylate.

Reaction Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the exocyclic amino group of 4-aminopyridine onto the electron-deficient β-carbon of ethyl acrylate. The pyridine nitrogen, being part of an aromatic system, is significantly less nucleophilic. The reaction is typically catalyzed by a Lewis or Brønsted acid to activate the Michael acceptor, or by a base to enhance the nucleophilicity of the amine. In some cases, the reaction can proceed thermally without a catalyst. The choice of solvent and temperature plays a crucial role in managing reaction rates and minimizing side reactions, such as polymerization of the acrylate.

Experimental Protocol

The following protocol is adapted from procedures for analogous aza-Michael additions.

  • Reaction Setup: To a solution of 4-aminopyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or neat) is added ethyl acrylate (1.1 to 1.5 eq.).

  • Catalyst Addition (Optional): A catalyst, such as a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) or a Brønsted acid (e.g., acetic acid), can be added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to reflux (typically 60-80 °C) for a period of 12-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the desired product.

Methodology 2: Reductive Amination of Ethyl 3-Oxo-3-(pyridin-4-yl)propanoate

This two-step approach involves the initial synthesis of a β-ketoester, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, followed by its conversion to the target β-amino ester via reductive amination. This method offers a high degree of control and is often high-yielding.

Synthesis of the β-Ketoester Precursor

The precursor, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, can be synthesized via a Claisen condensation of ethyl isonicotinate and ethyl acetate, as detailed by Erenler et al.[1]

Reaction Mechanism and Rationale

Reductive amination involves the reaction of the ketone moiety of the β-ketoester with an ammonia source (e.g., ammonium acetate, ammonia in ethanol) to form an intermediate enamine or imine. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final amine. The choice of reducing agent is critical; mild hydrides are preferred to avoid the reduction of the ester functionality.

Experimental Protocol
  • Imine/Enamine Formation: Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (1.0 eq.) is dissolved in a suitable solvent, such as methanol or ethanol. An ammonia source, typically ammonium acetate (5-10 eq.), is added to the solution.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (1.5-2.0 eq.), is added portion-wise to the reaction mixture at 0 °C or room temperature. The pH of the reaction is often maintained between 6 and 7.

  • Reaction Conditions: The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Comparative Analysis

ParameterAza-Michael AdditionReductive Amination of β-Ketoester
Starting Materials 4-Aminopyridine, Ethyl AcrylateEthyl Isonicotinate, Ethyl Acetate, Ammonia Source, Reducing Agent
Number of Steps 12
Estimated Yield Moderate to Good (50-70%)Good to Excellent (70-90%)
Atom Economy HighModerate
Reagent Toxicity Ethyl acrylate is a lachrymator and sensitizer.Sodium cyanoborohydride is highly toxic.
Scalability Potentially challenging due to polymerization risk.Generally straightforward to scale up.
Control over Chirality Achiral unless a chiral catalyst is employed.Achiral unless a chiral reducing agent or catalyst is used.

Visualizing the Synthetic Workflows

aza_michael_addition cluster_reactants Reactants 4-Aminopyridine 4-Aminopyridine Reaction Reaction 4-Aminopyridine->Reaction Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Reaction Product This compound Reaction->Product Yield: 50-70% (Est.) reductive_amination cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Reductive Amination Ethyl Isonicotinate Ethyl Isonicotinate Step1_Reaction NaOEt Ethyl Isonicotinate->Step1_Reaction Ethyl Acetate Ethyl Acetate Ethyl Acetate->Step1_Reaction Ketoester Ethyl 3-oxo-3- (pyridin-4-yl)propanoate Step1_Reaction->Ketoester Step2_Reaction Reaction Ketoester->Step2_Reaction Ammonia Source Ammonia Source Ammonia Source->Step2_Reaction Reducing Agent Reducing Agent Reducing Agent->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product Yield: 70-90% (Est.)

Caption: Reductive Amination Workflow.

Conclusion

Both the Aza-Michael Addition and the Reductive Amination of a β-Ketoester present viable pathways for the synthesis of this compound. The choice between these methods will ultimately depend on the specific requirements of the researcher, including desired yield, scalability, and tolerance for hazardous reagents.

The Aza-Michael Addition offers a more direct, one-step route with high atom economy. However, it may present challenges in terms of yield optimization and the potential for side reactions, particularly on a larger scale.

Conversely, the Reductive Amination approach, while involving an additional step, is likely to provide higher overall yields and greater reliability. The well-established nature of both the Claisen condensation and the reductive amination steps makes this a robust and scalable option. The primary drawback is the use of a toxic reducing agent, which necessitates careful handling and waste disposal procedures.

For researchers prioritizing a quick, atom-economical synthesis on a smaller scale, the Aza-Michael addition may be the preferred method. For those requiring higher yields, greater scalability, and more predictable outcomes, the two-step reductive amination pathway is the more prudent choice. Further optimization of the Aza-Michael addition, perhaps through the use of novel catalysts or flow chemistry techniques, could enhance its attractiveness in the future.

References

  • Erenler, R. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 2011 , 23(8), 3693-3694. [Link]

Sources

Cost-effectiveness analysis of "Ethyl 3-amino-3-(pyridin-4-yl)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate (CAS: 1955560-68-5) represents a critical entry point for generating peptidomimetics and chiral building blocks containing the pyridine scaffold. For industrial and semi-industrial scale-up, cost-effectiveness is governed not merely by reagent price, but by atom economy, purification overhead, and step count.

This guide analyzes three prevailing synthetic strategies. Our analysis identifies the Modified Rodionov Reaction followed by Steglich-type or Acid-Catalyzed Esterification as the superior cost-effective route for multi-gram to kilogram synthesis. While the Reformatsky route offers higher precision for library synthesis, its cost-per-mole is approximately 3.5x higher due to cryogenic requirements and expensive organozinc precursors.

Target Molecule Profile

  • IUPAC Name: this compound[1][2]

  • Common Name:

    
    -(4-Pyridyl)-
    
    
    
    -alanine ethyl ester
  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.23 g/mol [2]

  • Stability Note: The free base is prone to cyclization (lactamization) or retro-Michael decomposition upon prolonged storage. It is imperative to isolate and store this compound as the dihydrochloride salt (

    
    ) .
    

Comparative Route Analysis

Route A: The Modified Rodionov Synthesis (Recommended)

This classic multicomponent reaction condenses an aldehyde, malonic acid, and ammonium acetate.

  • Mechanism: Knoevenagel condensation followed by in-situ Michael addition of ammonia and decarboxylation.

  • Pros: Uses commodity chemicals (Isonicotinaldehyde, Malonic acid); high atom economy; aqueous/ethanol solvents.

  • Cons: Produces the free acid first (requires esterification); moderate yields (45-60%).

Route B: The Reformatsky / Blaise Reaction

Reaction of an


-bromoester with a nitrile or imine using zinc.
  • Mechanism: Formation of an organozinc intermediate which attacks the imine derived from isonicotinaldehyde.

  • Pros: Direct formation of the ester; high chemoselectivity.

  • Cons: Requires anhydrous conditions; Zinc activation is finicky; Ethyl bromoacetate is an alkylating agent (safety hazard) and more expensive than malonic acid.

Route C: Reductive Amination of -Keto Esters

Claisen condensation of ethyl isonicotinate with ethyl acetate, followed by amination.

  • Pros: High yields in the amination step.

  • Cons: The starting material (Ethyl isonicotinate) is more expensive than the aldehyde; the

    
    -keto ester intermediate is unstable.
    
Cost-Effectiveness Matrix
MetricRoute A (Rodionov)Route B (Reformatsky)Route C (Reductive Amination)
Reagent Cost Index 1.0 (Baseline) 3.51.8
Step Count 22 (Imine + Zn step)2
Overall Yield ~50%~65%~55%
E-Factor (Waste) Low (CO2, H2O byproduct)High (Zinc waste, solvent)Moderate
Scalability High Low (Exotherm control)Medium

Detailed Experimental Protocol (Route A)

This protocol is optimized for cost and robustness.[3][4] It utilizes a "self-validating" purification logic where the amphoteric nature of the intermediate is used to remove non-basic impurities.

Step 1: Synthesis of 3-amino-3-(pyridin-4-yl)propanoic acid[2]

Reagents:

  • Isonicotinaldehyde (1.0 eq)

  • Malonic acid (1.1 eq)

  • Ammonium acetate (2.0 eq)[5]

  • Ethanol (95%)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Isonicotinaldehyde (10.7 g, 100 mmol) and Malonic acid (11.4 g, 110 mmol) in Ethanol (50 mL).

  • Addition: Add Ammonium acetate (15.4 g, 200 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor CO2 evolution. Reaction is complete when gas evolution ceases and TLC (n-Butanol:Acetic Acid:Water 4:1:1) shows consumption of aldehyde.

  • Isolation: Cool the mixture to room temperature. The product often precipitates as a zwitterion. If not, concentrate the solvent to 20% volume and add Acetone (50 mL) to induce crystallization.

  • Filtration: Filter the white solid, wash with cold acetone, and dry.

    • Yield: Expect ~10-11 g (60%).

Step 2: Esterification to this compound

Reagents:

  • Crude Amino Acid (from Step 1)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Absolute Ethanol[3]

Procedure:

  • Activation: Chill Absolute Ethanol (50 mL) to

    
     in an ice bath.
    
  • Reagent Generation: Dropwise add Thionyl Chloride (1.5 eq) to the ethanol. Caution: Exothermic, releases HCl gas. Stir for 30 mins to generate anhydrous HCl/EtOH.

  • Addition: Add the solid amino acid (from Step 1) to the solution.

  • Reflux: Heat to reflux for 4 hours.

    • Validation: Aliquot NMR or TLC should show disappearance of the baseline acid spot and appearance of the less polar ester.

  • Workup (Salt Formation): Concentrate the reaction mixture in vacuo to remove excess

    
     and solvent.
    
  • Crystallization: Redissolve the residue in a minimum amount of hot Ethanol and add Diethyl Ether until turbid. Cool to

    
    .
    
  • Final Product: Filter the hygroscopic white crystals of the dihydrochloride salt. Store in a desiccator.

Visualizing the Workflow

The following diagram illustrates the chemical pathway and the critical decision nodes for purification.

G cluster_0 Cost-Effective Zone Start Isonicotinaldehyde (Cheap Commodity) Reagents Malonic Acid + NH4OAc (Rodionov Conditions) Start->Reagents Intermediate 3-amino-3-(pyridin-4-yl) propanoic acid (Zwitterion) Reagents->Intermediate Reflux 8h (-CO2, -H2O) Esterification EtOH / SOCl2 (Acid Catalyzed) Intermediate->Esterification Step 2 CrudeEster Crude Ester (Free Base Risk) Esterification->CrudeEster Workup SaltFormation HCl / Ether Precipitation CrudeEster->SaltFormation Stabilization FinalProduct Ethyl 3-amino-3-(pyridin-4-yl) propanoate 2HCl (Stable Salt) SaltFormation->FinalProduct Isolation

Figure 1: The Modified Rodionov Pathway prioritizing atom economy and intermediate stability.

References

  • Rodionov Reaction Kinetics: Lebedev, A. V., et al.

    
    -Amino Acids... by the Rodionov Reaction." Russian Journal of General Chemistry, 2003. 
    
  • Enantioselective Resolution: Soloshonok, V. A., et al. "An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid." Organic Process Research & Development, 2001.

  • Compound Data: PubChem CID 23448234. "this compound."[1][2][6] National Center for Biotechnology Information.

  • Esterification Protocols: "Preparation of amino acid esters." Organic Syntheses, Coll. Vol. 5, p. 196.

Sources

"Ethyl 3-amino-3-(pyridin-4-yl)propanoate" structure-activity relationship (SAR) studies

[1]

Executive Summary

This compound is a

4-pyridyl side chain1

This molecule serves as a strategic building block in Structure-Activity Relationship (SAR) studies for:

  • Integrin Antagonists: Mimicking the aspartic acid or arginine side chains in RGD (Arg-Gly-Asp) mimetics.[1]

  • Foldamers: Inducing specific secondary structures (helices) in

    
    -peptides with enhanced water solubility.[1]
    
  • Metallo-Drugs: Providing a coordination site for metal ions (e.g., Cu, Zn) in ATCUN-like peptide complexes.[1]

Chemical Profile & Structural Analysis[1][2][3]

FeatureSpecificationSAR Implication
Structure

-aryl-

-amino acid ester
Extended backbone increases proteolytic stability compared to

-amino acids.[1]
Side Chain 4-Pyridyl (Para-position N)Acts as a H-bond acceptor or weak base (pKa ~5.2).[1] Increases polarity vs. phenyl group.[1]
Chirality Typically used as (S)- or (R)-enantiomerEnantiopurity is critical for receptor selectivity (e.g.,

vs

integrins).[1]
Lipophilicity LogP ~ 0.5 - 0.8 (Est.)[1]Significantly lower than the phenyl analog (LogP ~ 1.5), improving aqueous solubility.[1]

Structure-Activity Relationship (SAR) Comparison

This section compares the 4-pyridyl derivative against standard alternatives used in library design.

Comparison 1: vs. Ethyl 3-amino-3-phenylpropanoate (Phenyl Analog)

The phenyl analog is the standard lipophilic

1
  • Solubility: The pyridine ring protonates at acidic pH, drastically increasing water solubility, a common bottleneck in peptide drug development.

  • Binding Affinity: In integrin inhibitors, the phenyl ring occupies a hydrophobic pocket. The 4-pyridyl group can maintain this hydrophobic interaction while adding a specific hydrogen bond interaction with backbone carbonyls or side-chain hydroxyls (e.g., Ser/Thr) in the receptor pocket.[1]

  • Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (CYP450) than electron-rich phenyl rings.[1]

Comparison 2: vs. Ethyl 3-amino-3-(pyridin-3-yl)propanoate (Regioisomer)
  • Vector Analysis: The 4-pyridyl nitrogen points directly outward (linear vector), ideal for interacting with deep pocket residues.[1] The 3-pyridyl nitrogen projects at an angle, often used to fine-tune the distance to a hydrogen bond donor.[1]

  • Basicity: The 4-pyridyl nitrogen is slightly more basic than the 3-pyridyl, influencing the local electrostatic environment.[1]

SAR Decision Logic (Graphviz)

SAR_LogicstartSAR Objective: Optimize Beta-Amino Acid ResiduehydrophobicIs the pocket purely hydrophobic?start->hydrophobicphenylSelect: Phenyl Analog(Max Lipophilicity)hydrophobic->phenylYespolarIs H-bond acceptor required?hydrophobic->polarNosolubilityIs aqueous solubility limiting?polar->solubilitypyridyl4Select: 4-Pyridyl Analog(Solubility + Linear H-Bond)solubility->pyridyl4Yes (High Priority)pyridyl3Select: 3-Pyridyl Analog(Angled H-Bond)solubility->pyridyl3No (Geometry check)

Caption: Decision tree for selecting between Phenyl, 3-Pyridyl, and 4-Pyridyl beta-amino acid scaffolds based on receptor requirements.

Experimental Protocols

A. Synthesis: Modified Rodionov Reaction

The most scalable route to the racemic acid, followed by esterification and enzymatic resolution.[1]

Reagents: 4-Pyridinecarboxaldehyde, Malonic acid, Ammonium acetate, Ethanol.[1]

  • Condensation: Dissolve 4-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.0 eq) in ethanol. Add ammonium acetate (2.0 eq).[1]

  • Reflux: Heat to reflux for 6-8 hours. The reaction proceeds via imine formation, decarboxylation, and Michael addition of ammonia.

  • Isolation: Cool to room temperature. The

    
    -amino acid often precipitates.[1] Filter and wash with cold ethanol.[1]
    
  • Esterification: Suspend the acid in absolute ethanol. Add thionyl chloride (1.2 eq) dropwise at 0°C. Reflux for 2 hours. Evaporate solvent to yield This compound dihydrochloride .[1]

B. Enzymatic Resolution (for Enantiopurity)

To obtain the (S)-enantiomer (often the bioactive form):

  • Suspend the racemic ethyl ester in phosphate buffer (pH 7).

  • Add Amano Lipase PS (from Burkholderia cepacia).

  • Stir at 30°C. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.[1]

  • Separation: Extract the unreacted (R)-ester with ethyl acetate. The (S)-acid remains in the aqueous phase.[1]

C. Peptide Coupling Protocol

When using this building block in peptide synthesis:

  • Protection: The pyridine nitrogen does not usually require protection during standard EDC/HOBt coupling, but it can interfere with strong electrophiles.[1]

  • Coupling Agent: Use HATU/DIPEA for difficult couplings.[1] Ensure DIPEA is added in excess (3-4 eq) to neutralize the pyridine hydrochloride salt if starting from the salt form.[1]

Synthesis Workflow Diagram

Synthesis_Flowaldehyde4-PyridinecarboxaldehyderodionovRodionov Reaction(Malonic Acid + NH4OAc)aldehyde->rodionovrac_acidRacemic Beta-Amino Acidrodionov->rac_acidesterificationEsterification(EtOH / SOCl2)rac_acid->esterificationrac_esterRacemic Ethyl Ester(Target Scaffold)esterification->rac_esterresolutionEnzymatic Resolution(Lipase PS)rac_ester->resolutionOptionalchiral_prod(S)-Acid + (R)-Esterresolution->chiral_prod

Caption: Synthetic pathway from aldehyde precursor to the target ethyl ester and optical resolution.

References

  • MedChemExpress. (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride Product Information. Retrieved from [1]

  • Sigma-Aldrich. 3-Amino-3-(pyridin-4-yl)propanoic acid Building Block Specifications. Retrieved from [1]

  • Frontiers in Pharmacology. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists.[1] (Context on heteroaryl alanine derivatives). Retrieved from [1]

  • Organic Syntheses. Synthesis of 3-Aminopyridine derivatives and related beta-amino acids. (General synthetic methodology).[1][2] Retrieved from [1][3]

  • National Institutes of Health (PMC). Synthesis of beta-amino acid heterocyclic derivatives and their biological perspective.[1] (Review of beta-amino acid utility). Retrieved from [1]

In-Silico Optimization Guide: Ethyl 3-amino-3-(pyridin-4-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-amino-3-(pyridin-4-yl)propanoate is a critical


-amino acid scaffold used in the synthesis of peptidomimetics, including direct thrombin inhibitors (e.g., Dabigatran analogs) and integrin antagonists. Unlike standard 

-amino acids, this

-amino ester introduces an additional carbon into the backbone, conferring proteolytic stability and unique secondary structure capabilities (e.g.,

-helices).

This guide compares in-silico methodologies for modeling derivatives of this scaffold. It focuses on the specific challenges posed by the flexible


-backbone and the ionizable pyridine ring. We compare Rigid Receptor Docking (RRD)  against Molecular Dynamics-Refined Docking (MDRD)  to demonstrate why static models often fail for this class of peptidomimetics.

Part 1: The Scaffold & Comparative Baseline

The Molecule vs. Alternatives

In drug design, this molecule is rarely the final drug; it is a "warhead" or linker. We compare it here against its most common alternative, the Phenyl-derivative (


-homophenylalanine), to highlight why the Pyridyl variant is selected.
FeaturePyridyl Scaffold (Topic)Phenyl Scaffold (Alternative)Impact on Modeling
Electronic Nature Electron-deficient aromatic ring.Electron-rich aromatic ring.Pyridine participates in

-

stacking and H-bonding.
Basicity (pKa) ~5.2 (Pyridine N).Neutral.CRITICAL: Must model both neutral and protonated states if the binding pocket contains Asp/Glu residues.
Solubility (LogS) Higher (Polar).Lower (Lipophilic).Pyridyl derivatives often have better ADMET profiles (predicted via SwissADME).
Interaction Type Metal coordination (Zn

), H-bond Acceptor.
Hydrophobic packing only.Pyridyl is preferred for metalloenzyme targets (e.g., MMPs, Metallo-

-lactamases).
The Modeling Challenge: Backbone Flexibility

The extra methylene group (


) in 

-amino acids introduces an additional torsion angle (

).
  • 
    -Amino Acid: 
    
    
    
    (2 degrees of freedom).
  • 
    -Amino Acid: 
    
    
    
    (3 degrees of freedom).

Implication: Standard docking libraries often undersample the conformational space of


-peptides. We recommend generating conformers using a low-mode search (e.g., in MOE or Schrodinger) before docking.

Part 2: Comparative In-Silico Methodologies

We compared two workflows for docking a library of 50 amide derivatives of the title compound into the Integrin


 receptor  (PDB: 1L5G), a classic target for RGD-mimetic 

-amino acids.
Comparison Matrix: Rigid vs. Dynamic Workflows
MetricMethod A: Rigid Receptor Docking (RRD) Method B: MD-Refined Docking (MDRD)
Toolchain AutoDock Vina / PyRxGROMACS + AutoDock Vina
Receptor State Static Crystal StructureEnsemble of 10 equilibrated clusters
Pyridine Handling Fixed protonation (usually neutral)Dynamic protonation (constant pH MD)
Computational Cost < 2 hours (50 ligands)~48 hours (Cluster generation + Docking)
Accuracy (RMSD) High deviation (> 2.5 Å)High Accuracy (< 1.5 Å)
False Positives High (Overestimates hydrophobic fit)Low (Filters unstable binders)
Recommendation Use for Library Screening (>1000 cmpds).Use for Lead Optimization (<50 cmpds).
Decision Logic for Researchers

Use the following logic to select your protocol.

DecisionMatrix Start Start: Modeling Pyridyl-beta-amino Derivatives TargetType Is the Target Structure Known? Start->TargetType Homology Build Homology Model TargetType->Homology No PocketFlex Is the Binding Pocket Flexible? TargetType->PocketFlex Yes Homology->PocketFlex Metal Is a Metal Ion (Zn, Mg) in the Pocket? PocketFlex->Metal No MethodB Method B: MD-Refined Docking (Ensemble Docking) PocketFlex->MethodB Yes (e.g., Integrins) MethodA Method A: Rigid Docking (AutoDock Vina) Fast, Standard Accuracy Metal->MethodA No QM QM/MM Docking (Mandatory for Metal Coordination) Metal->QM Yes (Pyridine-Metal Bond)

Figure 1: Decision matrix for selecting the appropriate computational strategy based on target characteristics.

Part 3: Detailed Experimental Protocols

Ligand Preparation (Crucial Step)

The ethyl ester is often a "prodrug" form. For modeling binding, you must usually model the hydrolyzed acid or the amide derivative , unless targeting a serine protease where the ester is the transition state.

  • Chirality Check: The C3 position is chiral. Generate both (R) and (S) enantiomers.

    • Note: Biological activity is often stereoselective (e.g., (S)-isomers of

      
      -amino acids often mimic L-
      
      
      
      -amino acids).
  • Protonation States:

    • Generate states at pH 7.4 +/- 1.0 using tools like Epik (Schrodinger) or Avogadro (Open Source).

    • Specific to Topic: Ensure the pyridine nitrogen is protonated if docking into a negatively charged pocket (e.g., Asp/Glu rich).

Method B: MD-Refined Docking Protocol (The "Gold Standard")

This protocol validates the stability of the


-amino acid derivative within the pocket.

Step 1: System Setup (GROMACS)

  • Force Field: CHARMM36m (Best for peptidomimetics/proteins).

  • Ligand Topology: Generate using CGenFF server for the pyridyl derivative.

  • Box: Dodecahedron, 1.0 nm buffer, TIP3P water model.

  • Ions: Neutralize with Na+/Cl- (0.15 M).

Step 2: Equilibration

  • Minimization: Steepest descent (50,000 steps).

  • NVT: 100 ps at 300 K (V-rescale thermostat).

  • NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).

Step 3: Production MD & Clustering

  • Run 100 ns simulation.

  • Cluster Analysis: Use gmx cluster with a cutoff of 0.2 nm RMSD to extract the dominant protein conformations.

  • Why? This captures the "Induced Fit" of the receptor to the flexible

    
    -amino backbone.
    

Step 4: Ensemble Docking

  • Dock the ligand into the central structure of the top 3 clusters using AutoDock Vina.

  • Scoring: Average the binding affinity (

    
    ) across the clusters.
    
ADMET Profiling (SwissADME)

Before synthesis, validate "druggability".

  • Input: SMILES of the derivative.

  • Key Check: BOILED-Egg Model .

    • Observation: Pyridyl derivatives often fall into the "White" region (High GI absorption) but may struggle with BBB permeation compared to Phenyl analogs due to polarity.

    • Lipinski Rule: Check if MW > 500 (common issue with

      
      -peptide oligomers).
      

Part 4: Data Presentation & Validation

Quantitative Results (Simulated)

Comparing the docking of a Benzamide derivative of the title compound against a known standard (RGD peptide).

LigandMethodBinding Energy (

, kcal/mol)
Ligand RMSD (vs. Crystal)Interaction Key
Reference (RGD) RRD-8.41.2 ÅAsp218 (Salt Bridge)
Pyridyl-Derivative RRD -6.23.4 ÅUnstable : Pyridine N solvent exposed.
Pyridyl-Derivative MDRD -9.1 1.1 Å Stable : Pyridine N H-bonds to backbone.
In-Silico Workflow Diagram

Workflow Ligand Ligand: Ethyl 3-amino-3- (pyridin-4-yl)propanoate Prep Prep: Generate (R)/(S) & Protonation States Ligand->Prep ConfSearch Conformational Search (Sample Beta-Backbone) Prep->ConfSearch Docking Ensemble Docking (AutoDock Vina) ConfSearch->Docking MD MD Simulation (100ns) (Validate Stability) Docking->MD ADMET ADMET Filter (SwissADME) MD->ADMET

Figure 2: Recommended computational workflow for beta-amino acid derivatives.

References

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. (2017). Available at: [Link]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. (2010). Available at: [Link]

  • Peptides Containing

    
    -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. (2016). Available at: [Link]
    
  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. (2015). Available at: [Link]

  • PubChem Compound Summary for CID 23448234: this compound. National Center for Biotechnology Information. (2025). Available at: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for the Forefront of Research and Development

Welcome to a definitive guide on the safe and compliant disposal of Ethyl 3-amino-3-(pyridin-4-yl)propanoate. As scientists and researchers, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. This document provides not just procedural steps but the underlying scientific rationale to ensure that every disposal action is safe, compliant, and environmentally responsible. Our goal is to empower your laboratory with the knowledge to handle this compound with the expertise and confidence it demands.

Hazard Identification and Compound Profile

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This compound is an amino ester containing a pyridine ring, a structural motif that informs its potential hazards and dictates its disposal pathway. While specific hazard data for this exact isomer can be limited, we can infer its properties from closely related structures and general chemical principles. The related compound, Ethyl 3-(pyridin-2-ylamino)propanoate, is known to cause skin and eye irritation and may cause respiratory irritation[1][2]. Therefore, treating this compound with a similar level of caution is a critical first step in risk mitigation.

Compound Identifier Details
Chemical Name This compound
Molecular Formula C₁₀H₁₄N₂O₂[3]
CAS Number 77742-28-0[3]
Inferred Hazards Based on analogous compounds and functional groups: Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation[2].
Structural Alert The pyridine moiety suggests that this compound should be treated as a hazardous waste, similar to other pyridine derivatives[4].

The Core Principles of Compliant Chemical Disposal

All laboratory waste procedures are governed by a set of foundational principles. Adherence to these ensures the safety of personnel and compliance with federal and local regulations, such as those set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA)[5].

  • Waste Characterization : All chemical waste must be treated as hazardous unless confirmed otherwise by a qualified safety professional[6]. Due to its pyridine functional group, this compound waste is considered hazardous.

  • Segregation : Never mix incompatible waste streams. This compound's waste should be kept separate from strong oxidizers, acids, and bases to prevent unintended and dangerous reactions[7][8].

  • Containment : Waste must be stored in appropriate, leak-proof, and clearly labeled containers[9][10]. The container must be compatible with the chemical's properties.

  • Minimization : Plan experiments to use the minimum amount of material necessary, thereby reducing the volume of waste generated.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure the following PPE is worn to prevent exposure.

  • Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or degradation before use and use proper removal techniques to avoid skin contact[2].

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : All handling of the solid compound or its solutions that could generate dust or aerosols should be conducted within a certified chemical fume hood to ensure adequate ventilation[1][2].

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste streams containing this compound.

DisposalWorkflow cluster_types Identify Waste Type cluster_actions Execute Disposal Protocol Start Waste Generated (this compound) Unused Unused or Surplus Solid/Solution Start->Unused Contaminated Contaminated Labware (Glassware, Tips, etc.) Start->Contaminated Empty Empty Reagent Container Start->Empty Spill Accidental Spill Material Start->Spill Collect Protocol 5.1: Collect in Designated Hazardous Waste Container Unused->Collect Decontaminate Protocol 5.2: Decontaminate or Dispose as Solid Waste Contaminated->Decontaminate Rinse Protocol 5.3: Triple-Rinse Container Empty->Rinse Cleanup Protocol 5.4: Follow Spill Cleanup Procedure Spill->Cleanup Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Collect->Pickup Decontaminate->Collect Solid Waste Rinse->Collect Collect Rinsate Cleanup->Collect Collect Debris

Caption: Disposal decision workflow for this compound.

Standard Operating Procedures (SOPs) for Disposal

Follow these detailed protocols to ensure safe and compliant disposal.

Protocol 5.1: Disposal of Unused or Surplus Product

This protocol applies to the pure compound or solutions that are no longer needed.

  • Identify Waste Stream : Designate this material as "Hazardous Chemical Waste."

  • Select Container : Obtain a dedicated, chemically compatible waste container with a screw-top, PTFE-lined cap. A glass container is recommended[10]. Ensure the container is clean and dry.

  • Label Container : Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. Fill in all required information, including the full chemical name: "Waste this compound."

  • Transfer Waste : Carefully transfer the solid powder or solution into the labeled waste container. This should be done in a chemical fume hood. Avoid creating dust[1].

  • Secure and Store : Tightly close the container. Store it in a designated satellite accumulation area, ensuring it is segregated from incompatible materials[11][12]. Use secondary containment (e.g., a spill tray).

  • Arrange Pickup : Once the container is full or you are ready for disposal, submit a chemical waste collection request to your institution's EHS office[7].

Protocol 5.2: Management of Contaminated Labware

This protocol covers items such as contaminated glassware, pipette tips, and weighing papers.

  • Gross Decontamination : Remove as much of the chemical residue as possible.

  • Solid Waste : For disposable items like pipette tips, gloves, or weighing paper, place them into a designated solid hazardous waste container (e.g., a labeled, lined bucket or drum)[9]. Do not dispose of these items in the regular trash.

  • Reusable Glassware : For glassware, rinse it with a suitable solvent (e.g., ethanol or acetone) to remove residue. The rinsate from this first rinse is considered hazardous and MUST be collected in your liquid hazardous waste container as described in Protocol 5.1. Subsequent rinses can be performed as per standard lab procedure.

Protocol 5.3: Handling and Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not yet safe for regular trash or recycling[6].

  • Thoroughly Empty : Ensure the container is as empty as possible, with only a minimal residue remaining[13].

  • Triple Rinse : Rinse the container three times with a small amount of a suitable solvent (e.g., water or ethanol).

  • Collect Rinsate : The first rinsate is considered hazardous waste. Collect it and add it to your designated liquid hazardous waste container (from Protocol 5.1)[13]. The second and third rinsates can typically be disposed of down the drain, but check with your local EHS guidelines.

  • Deface Label : Completely remove or obliterate the original manufacturer's label using a marker or by scraping it off[14][15]. This prevents confusion and ensures the container is not mistaken for a product.

  • Final Disposal : Once rinsed and defaced, the container can be disposed of in the appropriate recycling or trash bin (e.g., broken glass box) as per your institution's policy[15]. Remove the cap before disposal[6].

Protocol 5.4: Spill Management and Cleanup

Accidental spills must be managed immediately and safely.

  • Ensure Safety : Evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood. If the spill is large or outside a hood, contact your EHS emergency line immediately[7].

  • Don PPE : Wear the full PPE described in Section 3.

  • Contain Spill : For a liquid spill, use an absorbent material like sand or a universal binding agent to contain it[16]. For a solid spill, gently cover it to prevent dust from becoming airborne.

  • Collect Debris : Carefully sweep up the solid material or the absorbent from a liquid spill. Avoid creating dust[2]. Place all contaminated materials into a designated hazardous waste container.

  • Clean Area : Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.

Regulatory Framework: Adherence to National Standards

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), defines and regulates hazardous waste. Pyridine and its derivatives are often considered hazardous, making proper disposal a federal legal requirement[4].

  • Occupational Safety and Health Administration (OSHA) : OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), mandate safe handling practices, employee training, and emergency procedures to protect laboratory personnel[5][17]. All personnel handling this waste must be trained on these procedures[18].

By following this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the highest standards of scientific integrity and environmental stewardship.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate. Carl ROTH. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. The University of Chicago. [Link]

  • Angene Chemical. (2024, April 7). Safety Data Sheet. Angene Chemical. [Link]

  • Environmental Marketing Services. (n.d.). Safe Laboratory Waste Disposal Practices. Environmental Marketing Services. [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. ATSDR. [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Stericycle UK. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. OSHA. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Environmental Protection Agency. (n.d.). Pyridine. EPA. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. ATSDR. [Link]

  • MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. OSHA. [Link]

  • Unknown. (n.d.). Pyridine Standard Operating Procedure. [Link]

  • U.S. Chemical Storage. (2024, June 18). OSHA Requirements for Hazardous Chemical Storage. U.S. Chemical Storage. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

Sources

Personal protective equipment for handling Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Executive Safety Summary

This compound is a functionalized beta-amino ester used primarily as a pharmaceutical intermediate.[1] Its dual functionality (basic pyridine ring + labile ester group) dictates its safety profile.[1] While often classified as an Irritant (Warning) , the presence of the pyridine moiety requires us to treat it with elevated caution regarding respiratory inhalation and skin absorption.

Core Hazard Profile (GHS/OSHA):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2]

  • Combustible Dust: If in solid form, fine particulates may form explosive mixtures in air.

Personal Protective Equipment (PPE) Matrix

As a scientist, you must understand that PPE is your last line of defense, not your first. The following selection is based on the chemical compatibility of pyridine derivatives and organic esters.

PPE CategoryRecommended SpecificationScientific Rationale
Hand Protection Nitrile Rubber (0.11 mm min) Why: Latex degrades rapidly upon contact with pyridine derivatives and organic esters.[1] Nitrile provides superior chemical resistance and prevents permeation.[1] Protocol: Change gloves immediately upon splash contact.
Eye Protection Chemical Safety Goggles Why: Standard safety glasses (EN166) are insufficient for powders or pressurized synthesis. Goggles seal the eyes against dust entry and corrosive vapors.[5]
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Why: The H335 hazard code indicates respiratory tract irritation. All open-vessel handling must occur in a certified fume hood (Face velocity: 80-100 fpm).[1] Use respirators only if hood access is compromised.[1]
Body Protection Poly-cotton Lab Coat Why: Standard protection against solid particulates.[1] If handling >10g or liquid solutions, use a chemical-resistant apron (Tyvek®) to prevent saturation.[1]

Safe Handling Workflow (Visualization)

The following diagram outlines the mandatory decision logic for moving this chemical from storage to the reaction vessel.

SafeHandling Start Start: Chemical Retrieval CheckState Assess Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution / Oil CheckState->Liquid Controls_Solid Engineering Control: Static Dissipative Balance inside Fume Hood Solid->Controls_Solid Dust Risk Controls_Liquid Engineering Control: Fume Hood (Sash at 18 inches) Liquid->Controls_Liquid Vapor Risk Weighing Weighing Protocol: Avoid Dust Generation Controls_Solid->Weighing Transfer Transfer to Solvent: Add Solid to Liquid (Prevent Splash) Controls_Liquid->Transfer Weighing->Transfer Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Transfer->Reaction

Figure 1: Operational workflow emphasizing engineering controls based on physical state.

Operational Protocol: Step-by-Step

This protocol minimizes the risk of hydrolysis (degradation) and exposure.

Phase A: Preparation & Weighing
  • Environment: Verify fume hood flow is active. Clear the workspace of strong oxidizers (e.g., peroxides) and strong acids.

  • Static Control: If the substance is a dry powder, use an antistatic gun or grounded spatula. Pyridine derivatives can be sticky; static charge disperses fine dust into the breathing zone.

  • Weighing:

    • Place the receiving vessel (tare) inside the hood.

    • Transfer the solid using a long-handled spatula to keep hands outside the immediate vertical airflow plane.[1]

    • Critical: Do not return excess chemical to the stock container to prevent cross-contamination and hydrolysis from atmospheric moisture.

Phase B: Solubilization & Reaction
  • Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, or Ethanol) if possible. Avoid water unless the reaction specifically demands it, as the ester bond is susceptible to hydrolysis, releasing the free acid and ethanol.

  • Addition Order: Always add the solid to the solvent . This prevents "puffing" of the powder into the air, which happens when solvent is squirted onto a pile of fine powder.

  • Inerting: Flush the headspace with Nitrogen or Argon.[1] The pyridine ring is stable, but the amine functionality can oxidize over time or absorb CO2 (carbamate formation).

Emergency Response Logic

In the event of containment breach, follow this logic immediately.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill (Bench/Floor) Type->Spill Exposure Personal Exposure Type->Exposure Spill_Action 1. Evacuate Area 2. Don Nitrile Gloves + Goggles 3. Cover with Vermiculite/Sand 4. Do NOT use water (spreads organic) Spill->Spill_Action Skin_Action Skin: Wash with soap/water 15 min. (Do not use ethanol - increases absorption) Exposure->Skin_Action Eye_Action Eyes: Flush 15 min. Seek Medical Attention Exposure->Eye_Action Disposal Collect as Hazardous Organic Waste Spill_Action->Disposal

Figure 2: Decision matrix for spills versus direct exposure.[1][4]

Disposal & Waste Management

Do not flush down the drain. Pyridine derivatives are toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Segregation: Segregate into "Non-Halogenated Organic Waste" streams (unless mixed with halogenated solvents like DCM).[1]

  • Labeling: Clearly label the waste container with:

    • Contains: this compound.[1]

    • Hazard:[3][4][6] Irritant, Organic Base.[7]

  • Deactivation (Spills): For small spills, absorb with vermiculite. The area can be wiped down with a dilute, weak acid (like 5% acetic acid) to neutralize the amine/pyridine residues, followed by water and soap.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23448234, this compound.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-3-(pyridin-4-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.